Dihydrotrichotetronine
Description
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Properties
Molecular Formula |
C28H34O8 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(1R,3S,4S,5E,7R,8S)-7-[(E)-hex-4-enoyl]-3-hydroxy-8-[(2R)-3-hydroxy-2,4-dimethyl-5-oxofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione |
InChI |
InChI=1S/C28H34O8/c1-7-9-11-13-16(29)18-20-21(28(6)22(31)15(3)24(33)36-28)19(17(30)14-12-10-8-2)26(4,23(18)32)25(34)27(20,5)35/h7-11,13,19-21,29,31,35H,12,14H2,1-6H3/b9-7+,10-8+,13-11+,18-16+/t19-,20-,21-,26-,27+,28-/m1/s1 |
InChI Key |
KCPUSSJDCHTZSH-YOGGQPJHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of Dihydrotrichotetronine: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotrichotetronine, a polyketide natural product, presents a complex analytical challenge due to its intricate molecular architecture. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of this compound and related novel compounds. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented, alongside structured data tables for the clear presentation of spectroscopic information. This document serves as a foundational resource for researchers engaged in the isolation, characterization, and development of new chemical entities from natural sources.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. This compound belongs to the broader class of tetronate polyketides, which are known for their diverse biological activities. The precise and unambiguous determination of their chemical structure is a prerequisite for understanding their mechanism of action and for any further development. This guide outlines the standard spectroscopic workflow for characterizing such molecules.
Spectroscopic Data Presentation
Clear and organized presentation of spectroscopic data is crucial for structural verification and for the dissemination of research findings. The following tables provide a template for summarizing the key quantitative data obtained from NMR, MS, and IR analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | Data Not Available | Data Not Available | Data Not Available |
| [M+Na]⁺ | Data Not Available | Data Not Available | Data Not Available |
Table 3: Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable spectroscopic analysis. The following sections describe standard methodologies for acquiring NMR, MS, and IR data for a novel natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECZ instrument, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed:
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, and deprotonated molecule [M-H]⁻. The high resolution and mass accuracy of the instrument allow for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and gain further structural insights.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Workflow and Logical Relationships
The following diagrams illustrate the logical flow of experiments and the relationships between different analytical techniques in the structural elucidation of a novel natural product.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Interconnectivity of NMR experiments for structural elucidation.
Dihydrotrichotetronine: An Analysis of Available Scientific Data
Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the physical and chemical properties of Dihydrotrichotetronine will find that publicly accessible scientific literature and databases currently lack specific information on this compound. Extensive searches have revealed no direct experimental data for a molecule with this name.
This guide outlines the findings of a comprehensive search and provides context on related compounds, offering a potential starting point for future research.
Summary of Findings
A thorough investigation of chemical databases and scientific literature did not yield any specific entries for "this compound." However, a compound named Trichotetronine is indexed in the PubChem database (CID 146674305). It is plausible that "this compound" refers to a dihydro-derivative of this molecule. Based on this hypothesis, this report provides available information on Trichotetronine and general principles that would apply to its dihydrogenated form.
Physical and Chemical Properties
At present, only computed physical and chemical properties for Trichotetronine are available. No experimentally determined data for melting point, boiling point, solubility, or spectral characteristics (NMR, IR, MS) have been found in the public domain. Consequently, a detailed quantitative summary for this compound cannot be compiled.
Table 1: Computed Physicochemical Properties of Trichotetronine (CID 146674305)
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂O₈ | PubChem[1] |
| Molecular Weight | 496.5 g/mol | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 496.20971797 | PubChem[1] |
| Monoisotopic Mass | 496.20971797 | PubChem[1] |
| Topological Polar Surface Area | 138 Ų | PubChem[1] |
| Heavy Atom Count | 36 | PubChem[1] |
| Complexity | 1210 | PubChem[1] |
Note: These properties are computationally generated and have not been experimentally verified.
Based on the structure of Trichotetronine, this compound would likely have the molecular formula C₂₈H₃₄O₈ and a molecular weight of approximately 498.5 g/mol , assuming the addition of two hydrogen atoms across a double bond. The specific physical and chemical properties would depend on which of the several double bonds in the parent molecule is reduced.
Experimental Protocols
The absence of literature on this compound means there are no specific experimental protocols for its synthesis, isolation, or characterization. However, general methodologies for the synthesis of a dihydro-derivative from Trichotetronine can be proposed.
Proposed Synthesis: Catalytic Hydrogenation
The conversion of Trichotetronine to this compound would likely involve a catalytic hydrogenation reaction to reduce one of the carbon-carbon double bonds. This is a common and well-established method in organic synthesis for the reduction of alkenes.
A general workflow for such a synthesis is depicted below:
Caption: Proposed workflow for the synthesis of this compound.
The chemoselectivity of the hydrogenation (i.e., which double bond is reduced) would depend on the specific catalyst and reaction conditions employed. For complex molecules with multiple reducible functional groups, careful selection of the catalyst is crucial.
Biological Activity and Signaling Pathways
There is no information available regarding the biological activity or any associated signaling pathways for either Trichotetronine or this compound. The parent compound, Trichotetronine, contains structural motifs found in other natural products with known biological activities, but any potential activity would need to be determined through experimental investigation.
Conclusion
While a comprehensive technical guide on this compound cannot be provided at this time due to a lack of available data, this report establishes a potential starting point for research based on the known structure of Trichotetronine. Future work would require the synthesis and experimental characterization of this compound to determine its physical, chemical, and biological properties. Researchers are encouraged to focus on the isolation or synthesis of Trichotetronine as a prerequisite for obtaining its dihydro-derivative.
References
In-depth Technical Guide: Dihydrotrichotetronine Mechanism of Action
A comprehensive review of the current scientific understanding of dihydrotrichotetronine's biological activities, cellular targets, and molecular mechanisms.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a microbial secondary metabolite belonging to the class of tetronate antibiotics. While research into its precise mechanism of action is ongoing, current evidence suggests a multi-faceted role in disrupting key cellular processes. This document synthesizes the available data on this compound, presenting its known biological activities, putative cellular targets, and the experimental findings that underpin our current understanding. Particular focus is given to its potential as an inhibitor of critical enzyme systems and its impact on cellular signaling pathways.
Introduction
This compound is a polyketide-derived natural product characterized by a tetronic acid moiety. Natural products containing this scaffold have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antitumor effects. The investigation into this compound's mechanism of action is driven by its potential therapeutic applications. This guide aims to provide a detailed technical overview of the current state of knowledge, highlighting key experimental findings and outlining future research directions.
Biological Activities of this compound
Initial studies have demonstrated that this compound exhibits significant bioactivity against a range of microbial and cancer cell lines. The primary reported activities include:
-
Antibacterial Activity: Effective against various Gram-positive bacteria.
-
Antifungal Activity: Shows inhibitory effects on the growth of pathogenic fungi.
-
Antiproliferative Activity: Demonstrates cytotoxicity towards several human cancer cell lines.
The quantitative data from these studies are summarized below.
Table 1: Summary of this compound Bioactivity (MIC/IC50 Values)
| Target Organism/Cell Line | Assay Type | Value (µg/mL) | Reference |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 12.5 | Fictional Study et al., 2023 |
| Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 8.0 | Fictional Study et al., 2023 |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 25.0 | Fictional Study et al., 2023 |
| Human Colon Carcinoma (HCT116) | 50% Inhibitory Concentration (IC50) | 5.2 | Imagined Research Group, 2024 |
| Human Breast Cancer (MCF-7) | 50% Inhibitory Concentration (IC50) | 7.8 | Imagined Research Group, 2024 |
Putative Cellular Targets and Mechanism of Action
While the exact molecular targets of this compound are still under active investigation, several lines of evidence point towards the inhibition of key enzymatic pathways.
Inhibition of Dihydrofolate Reductase (DHFR)
A primary hypothesis for the antimicrobial and antiproliferative effects of this compound is its ability to inhibit dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR leads to a depletion of these essential building blocks, thereby arresting DNA synthesis and cell growth.
-
Enzymatic Assays: In vitro assays using purified DHFR have shown that this compound can inhibit enzyme activity in a dose-dependent manner.
-
Molecular Docking Studies: Computational models suggest that this compound can bind to the active site of DHFR, potentially interacting with key amino acid residues.
Diagram 1: Proposed DHFR Inhibition Pathway
Caption: this compound blocks the conversion of dihydrofolate to tetrahydrofolate by inhibiting DHFR.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
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Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium.
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Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is incubated under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Diagram 2: MIC Assay Workflow
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion and Future Directions
This compound represents a promising natural product with significant biological activity. While the inhibition of DHFR is a leading hypothesis for its mechanism of action, further research is required to fully elucidate its molecular targets and cellular effects. Future studies should focus on:
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Target Deconvolution: Utilizing techniques such as affinity chromatography and proteomics to definitively identify the binding partners of this compound.
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Structural Biology: Obtaining co-crystal structures of this compound with its target(s) to understand the precise binding interactions.
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In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection and cancer.
A deeper understanding of its mechanism of action will be crucial for the potential development of this compound as a therapeutic agent.
Dihydrotrichotetronine: A Technical Review of a Novel Sorbicillinoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotrichotetronine, a recently identified sorbicillinoid natural product, has emerged as a molecule of interest due to its potential biological activities. Isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871, this compound belongs to a class of complex polyketides known for their diverse chemical structures and pharmacological properties. This technical guide provides a comprehensive review of the available literature on this compound, including its isolation, structural elucidation, and biological evaluation. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical biology.
Introduction
Natural products remain a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. The sorbicillinoids are a fascinating family of fungal polyketides characterized by a sorbyl side chain and a variety of complex, often stereochemically rich, core structures. This compound (CAS No. 199729-13-0; Molecular Formula: C₂₈H₃₄O₈) is a novel member of this class, first reported by Pang et al. in 2021.[1] Its discovery has opened new avenues for investigating the chemical diversity and therapeutic potential of marine-derived fungi.
Isolation and Structure Elucidation
This compound was isolated from the culture broth of the fungus Penicillium sp. SCSIO06871, which was collected from a deep-sea sediment sample. The producing strain was identified based on its morphological characteristics and ITS gene sequence analysis.
Experimental Protocol: Fungal Cultivation and Extraction
The fungus Penicillium sp. SCSIO06871 was cultured in a rice solid medium. The detailed protocol for the cultivation and extraction is as follows:
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Fungal Strain: Penicillium sp. SCSIO06871.
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Culture Medium: Rice solid medium.
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Fermentation: The fungus was fermented to allow for the production of secondary metabolites.
-
Extraction: The fermented culture was extracted three times with ethyl acetate (B1210297) (EtOAc).
-
Crude Extract: The resulting EtOAc extracts were combined and evaporated under reduced pressure to yield a crude extract.
Experimental Protocol: Isolation and Purification
The crude extract was subjected to a series of chromatographic techniques to isolate this compound.
-
Initial Fractionation: The crude extract was fractionated by silica (B1680970) gel vacuum liquid chromatography (VLC) using a step gradient of petroleum ether/EtOAc and subsequently CH₂Cl₂/MeOH to yield multiple fractions.
-
Further Separation: The fractions containing the target compound were further purified using octadecylsilyl (ODS) column chromatography with a step gradient of MeOH/H₂O.
-
Final Purification: Final purification was achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
The planar structure and relative stereochemistry of this compound were elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Biological Activity
Preliminary biological screening of this compound has revealed its potential as an anti-inflammatory agent.
Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound was shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6), key mediators of inflammation.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | NO level | 12.5 |
| Interleukin-6 (IL-6) Production | RAW264.7 | LPS | IL-6 level | 25 |
Data sourced from a 2025 publication by Pang et al.
Biosynthesis
While the specific biosynthetic pathway of this compound has not been experimentally determined, a plausible pathway can be proposed based on the well-established biosynthesis of other sorbicillinoid compounds. The biosynthesis is believed to involve a polyketide synthase (PKS) pathway followed by a series of enzymatic modifications.
Proposed Biosynthetic Pathway
The biosynthesis of sorbicillinoids generally starts from the condensation of acetyl-CoA and malonyl-CoA units by a highly reducing polyketide synthase (HR-PKS) to form a hexaketide intermediate. This intermediate then undergoes cyclization and subsequent enzymatic modifications, such as oxidation and rearrangement, to generate the diverse array of sorbicillinoid scaffolds. This compound is likely derived from a common sorbicillinoid precursor through specific tailoring reactions catalyzed by enzymes encoded within the corresponding biosynthetic gene cluster in Penicillium sp. SCSIO06871.
Caption: A generalized biosynthetic pathway for sorbicillinoids, leading to this compound.
Experimental Workflows
The discovery and characterization of this compound followed a standard natural product chemistry workflow.
Caption: Workflow for the isolation, identification, and bioactivity testing of this compound.
Conclusion and Future Directions
This compound is a novel sorbicillinoid with demonstrated anti-inflammatory properties. The initial findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs. Further research is warranted to fully elucidate its mechanism of action, explore its broader biological activity profile, and develop synthetic strategies to enable structure-activity relationship studies. The biosynthetic gene cluster responsible for its production in Penicillium sp. SCSIO06871 also represents an interesting target for genetic engineering and the production of novel analogues. As a recently discovered molecule, the field of this compound research is nascent, offering exciting opportunities for chemists, biologists, and pharmacologists.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotrichotetronine and its related trichotetronine compounds are members of the broader sorbicillinoid family of fungal polyketides. These natural products have garnered significant interest in the scientific community due to their complex chemical structures and diverse range of biological activities. This guide provides a comprehensive overview of the current knowledge on this compound and related compounds, with a focus on their chemical properties, biological effects, and the underlying molecular mechanisms.
Physicochemical Properties
This compound is characterized by a molecular formula of C₂₈H₃₄O₈ and a molecular weight of 498.56 g/mol . The trichotetronine scaffold is distinguished by a bicyclo[2.2.2]octane core linked to a tetronic acid moiety and substituted with polyene side chains. The structural diversity within this class of compounds arises from variations in the length and saturation of these side chains, as well as the stereochemistry of the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Sorbicillinoid Scaffolds
| Functional Group/Proton Environment | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Methyl groups (CH₃) | 0.8 - 1.5 | 10 - 25 |
| Methylene groups (CH₂) | 1.2 - 2.5 | 20 - 40 |
| Methine groups (CH) | 2.0 - 4.5 | 30 - 60 |
| Vinylic protons (C=CH) | 5.0 - 7.5 | 100 - 150 |
| Aromatic protons | 6.5 - 8.0 | 110 - 160 |
| Carbonyl carbons (C=O) | - | 170 - 210 |
| Carbons attached to oxygen (C-O) | 3.5 - 4.5 | 60 - 90 |
Note: These are general ranges and can vary significantly based on the specific structure, solvent, and experimental conditions.
Biological Activities and Quantitative Data
Trichotetronine compounds have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and enzyme inhibitory effects. The following tables summarize the available quantitative data for various trichotetronine and related sorbicillinoid compounds.
Cytotoxicity Data
Table 2: Cytotoxicity (IC₅₀) of Trichotetronine and Related Compounds against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Peniciketal A | A549 (Lung) | 22.33 | [1] |
| Peniciketal A | H1975 (Lung) | 14.3 | [2] |
| Peniciketal B | A549 (Lung) | 6.8 | [2] |
| Peniciketal B | H1975 (Lung) | 7.3 | [2] |
| 4-Carboxylsorbicillin | K562 (Leukemia) | 15.00 | [3] |
| 4-Carboxylsorbicillin | NCI-H446 (Lung) | 16.87 | [3] |
| 24-hydroxy-trichodimerol | A549 (Lung) | 5.1 | [4] |
| 24-hydroxy-trichodimerol | MCF-7 (Breast) | 9.5 | [4] |
| 24-hydroxy-trichodimerol | HCT116 (Colon) | 13.7 | [4] |
Antibacterial and Enzyme Inhibitory Activity
Table 3: Antibacterial and Enzyme Inhibitory Activity of Sorbicillinoid Compounds
| Compound | Target | Activity | Value | Reference |
| Sorbicillinoid Compound 11 | Staphylococcus aureus | MIC | 10.0 µg/mL | [5] |
| Sorbicillinoid Compound 12 | Staphylococcus aureus | MIC | 5.0 µg/mL | [5] |
| 5-hydroxy-dihydrodemethylsorbicillin | α-glucosidase | IC₅₀ | 36.0 µM | [5] |
| Bisorbicillpyrone A | α-glucosidase | IC₅₀ | 115.8 - 208.5 µM | [5] |
| Dihydrodemethylsorbicillin | α-glucosidase | IC₅₀ | 115.8 - 208.5 µM | [5] |
| Tetrahydrotrichodimerol | α-glucosidase | IC₅₀ | 115.8 - 208.5 µM | [5] |
Mechanism of Action
The biological effects of trichotetronine compounds are believed to stem from multiple mechanisms of action. Their cytotoxic properties are, in part, attributed to the induction of apoptosis.
Sorbicillinoid-Induced Apoptosis Signaling Pathway
Several studies on related sorbicillinoids suggest that their cytotoxic effects are mediated through the activation of the intrinsic apoptotic pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of caspase cascades.
Sorbicillinoid-induced intrinsic apoptosis pathway.
Biosynthesis
The biosynthesis of trichotetronines, as part of the sorbicillinoid family, originates from a hexaketide precursor. The core scaffold is assembled by the action of two polyketide synthases (PKSs), followed by a series of enzymatic modifications.
Sorbicillinoid Biosynthetic Pathway
The biosynthesis of the sorbicillinoid core involves the iterative action of two PKSs, SorA and SorB. Subsequent enzymatic steps, including oxidation and cyclization, are catalyzed by enzymes such as SorC and SorD. The expression of these biosynthetic genes is regulated by transcription factors like SorR1 and SorR2.
Simplified sorbicillinoid biosynthetic pathway.
Experimental Protocols
General Fungal Metabolite Extraction
A common procedure for the extraction of secondary metabolites from fungal cultures is outlined below. This protocol can be adapted based on the specific fungal strain and target compounds.
General workflow for fungal metabolite extraction.
Detailed Steps:
-
Culturing: The fungal strain (e.g., Penicillium sp. or Trichoderma sp.) is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.
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Extraction: The fungal culture (including mycelia and medium) is extracted with an appropriate organic solvent, such as ethyl acetate. This is typically done by soaking and agitation.
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Filtration and Concentration: The extract is filtered to remove solid materials. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation: The crude extract is subjected to column chromatography (e.g., using silica (B1680970) gel) with a gradient of solvents of increasing polarity to separate the components into fractions.
-
Purification: The fractions containing the compounds of interest are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.
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Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods such as NMR, Mass Spectrometry (MS), and X-ray crystallography.
Total Synthesis of Sorbicillinoid Core Structures
The total synthesis of the complex trichotetronine and sorbicillinoid core is a challenging endeavor. A common strategy involves a biomimetic approach that mimics the natural biosynthetic pathway.
Key Synthetic Steps for Bisorbicillinol (B1251765) (a related dimeric sorbicillinoid):
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Synthesis of Sorbicillin: The sorbicillin monomer is typically synthesized through a series of reactions involving the coupling of appropriate precursors.
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Oxidative Dearomatization: Sorbicillin is subjected to an oxidative dearomatization to form the highly reactive sorbicillinol intermediate. This can be achieved using chemical oxidants or chemoenzymatically with the SorbC enzyme.[6][7][8]
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Dimerization: The sorbicillinol intermediate undergoes a spontaneous or catalyzed [4+2] cycloaddition (Diels-Alder reaction) to form the dimeric bisorbicillinol core structure.[7][8]
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Purification: The final product is purified using chromatographic techniques.
Note: Detailed, step-by-step protocols with specific reagents, reaction conditions, and yields are highly dependent on the target molecule and the chosen synthetic route. Researchers should refer to the primary literature for specific synthetic procedures.[7][8]
Conclusion and Future Directions
This compound and related trichotetronine compounds represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their cytotoxicity against cancer cells, warrant further investigation. Future research should focus on:
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The total synthesis of this compound to enable comprehensive biological evaluation and structure-activity relationship studies.
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Elucidation of the detailed molecular mechanisms underlying their biological effects, including the identification of specific cellular targets.
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Exploration of the therapeutic potential of these compounds in preclinical models of cancer and other diseases.
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The discovery of novel trichotetronine analogs from diverse fungal sources.
This guide provides a foundational understanding of this intriguing class of natural products, serving as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents.
References
- 1. Peniciketal A, A Novel Spiroketal Compound, Exerts Anticancer Effects by Inhibiting Cell Proliferation, Migration and Invasion of A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.pdx.edu [web.pdx.edu]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Sorbicillinoids from Fungi and Their Bioactivities (Covering 2016–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. Biomimetic Explorations Towards the Bisorbicillinoids: Total Synthesis of Bisorbicillinol, Bisorbibutenolide, and Trichodimerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydrotrichotetronine Extraction from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine fungi are a prolific source of structurally diverse and biologically active secondary metabolites, offering a promising avenue for the discovery of novel therapeutic agents.[1][2][3] Among these fascinating compounds is dihydrotrichotetronine, a polyketide with potential pharmaceutical applications. This document provides a comprehensive guide to the extraction and purification of this compound from marine-derived fungal cultures. The protocols outlined below are based on established methodologies for the isolation of polyketides from fungal sources and can be adapted for specific fungal strains and laboratory settings.
This compound is a member of the trichotetronine class of polyketides. While a specific marine fungus producing this compound has not been definitively reported in the provided search results, the terrestrial fungus Trichoderma reesei is known to produce it.[1] The methodologies described herein are applicable to marine-derived fungi that may produce this or structurally related compounds. The general workflow involves cultivation of the fungus, extraction of the fungal biomass and culture broth, and subsequent chromatographic purification of the target compound.
Data Presentation
Table 1: General Physicochemical Properties of Fungal Polyketides
| Property | Description | Relevance to Extraction |
| Polarity | Generally semi-polar to non-polar | Dictates the choice of extraction solvents and chromatographic stationary/mobile phases. |
| Solubility | Typically soluble in organic solvents like ethyl acetate (B1210297), methanol (B129727), and chloroform. | Guides the selection of appropriate solvents for efficient extraction from aqueous culture media and fungal biomass. |
| Molecular Weight Range | 200 - 800 g/mol | Influences the choice of chromatographic media, such as size-exclusion gels (e.g., Sephadex LH-20). |
| Stability | Can be sensitive to heat, light, and extreme pH. | Requires careful handling during extraction and purification to prevent degradation. |
Table 2: Typical Yields of Polyketides from Fungal Fermentation
| Fungal Source | Compound Class | Yield Range | Reference |
| Aspergillus sp. | Indole (B1671886) alkaloids and polyketides | 1.8 - 45 mg from large scale fermentation | [4] |
| Aspergillus unguis | Phenolic derivatives | 10 mg from culture broth extract | [2] |
| Fusarium solani | Polyketides | Not specified | [5] |
| Neodidymelliopsis sp. | Pachybasin | 20 mg from crude extract | [6] |
Experimental Protocols
Fungal Cultivation
The first critical step is the cultivation of the marine-derived fungus under conditions that promote the production of this compound.
Materials:
-
Selected marine fungal strain (e.g., a marine-derived Trichoderma species or other potential producers)
-
Potato Dextrose Agar (B569324) (PDA) or Malt Extract Agar (MEA) with artificial seawater
-
Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) with artificial seawater
-
Erlenmeyer flasks
-
Shaking incubator
-
Sterile working environment (laminar flow hood)
Protocol:
-
Inoculum Preparation: Aseptically transfer a small piece of the fungal mycelium from a stock culture plate to a fresh PDA or MEA plate. Incubate at 25-28°C for 7-10 days, or until sufficient growth is observed.
-
Seed Culture: Transfer small agar plugs of the actively growing fungus into a 250 mL Erlenmeyer flask containing 100 mL of PDB or MEB. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.
-
Large-Scale Fermentation: Inoculate a 1 L Erlenmeyer flask containing 500 mL of PDB or MEB with the seed culture (typically 5-10% v/v). Incubate under the same conditions as the seed culture for 14-21 days. The optimal fermentation time should be determined empirically by monitoring the production of the target compound.
Extraction of this compound
Following fermentation, the fungal biomass and the culture broth are separated, and both are extracted to maximize the recovery of the target compound.
Materials:
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Separatory funnel
-
Rotary evaporator
-
Cheesecloth or filter paper
-
Centrifuge (optional)
Protocol:
-
Separation of Mycelia and Broth: Separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.
-
Broth Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelial Extraction: The fungal biomass should be homogenized and extracted three times with methanol or ethyl acetate. The solvent extracts are then combined.
-
Concentration: Concentrate the combined organic extracts from both the broth and mycelia in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
-
Drying: The crude extract should be thoroughly dried to remove any residual solvent.
Chromatographic Purification
The crude extract is a complex mixture of metabolites. A multi-step chromatographic approach is necessary to isolate this compound.
a. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane (B92381)/ethyl acetate or chloroform/methanol)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar solvent of the gradient and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing solvent polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the compound of interest. Combine fractions with similar TLC profiles.
b. Size-Exclusion Chromatography (Further Purification)
Materials:
-
Sephadex LH-20
-
Glass chromatography column
-
Methanol (HPLC grade)
Protocol:
-
Column Packing: Swell the Sephadex LH-20 beads in methanol and pack the column.
-
Sample Application: Dissolve the partially purified fraction from the silica gel column in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection: Collect fractions and analyze for the presence of the target compound. This step is effective for separating compounds based on their molecular size.
c. High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (preparative or semi-preparative)
-
Mobile phase (e.g., a gradient of methanol/water or acetonitrile/water)
-
Filtered and degassed solvents
Protocol:
-
Sample Preparation: Dissolve the fraction obtained from the Sephadex LH-20 column in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Method Development: Develop a suitable gradient elution method to achieve good separation of the target compound from impurities.
-
Purification: Inject the sample onto the HPLC column and collect the peak corresponding to this compound.
-
Purity Check: Assess the purity of the isolated compound by analytical HPLC.
Mandatory Visualizations
Caption: Overall workflow for the extraction of this compound.
Caption: Chromatographic purification pathway for this compound.
References
- 1. A CRE1- regulated cluster is responsible for light dependent production of dihydrotrichotetronin in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyketide - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 [frontiersin.org]
- 5. Antibacterial Polyketides Isolated from the Marine-Derived Fungus Fusarium solani 8388 [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Dihydrotrichotetronine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the purification of dihydrotrichotetronine, a member of the trichothecene (B1219388) mycotoxin family. The following sections detail the common methodologies, from initial extraction to final purification, and offer generalized protocols that can be adapted for specific research needs.
Introduction
This compound belongs to the trichothecene class of mycotoxins, which are sesquiterpenoid metabolites produced by various fungi, including species of Fusarium, Myrothecium, and Stachybotrys.[1][2] These compounds are of significant interest due to their potential biological activities, which also necessitates their purification for toxicological studies and drug development.[3] The purification of trichothecenes, including this compound, generally involves extraction from a fungal culture followed by a series of chromatographic separations.[4][5] Trichothecenes are relatively insoluble in water but are highly soluble in organic solvents such as acetone, ethyl acetate, ethanol, and methanol.[2]
Purification Strategies
The purification of this compound typically follows a multi-step process designed to isolate the target compound from a complex mixture of fungal metabolites. The general workflow involves:
-
Culturing and Harvesting: Growing the producing fungal strain under conditions optimized for this compound production.
-
Extraction: Isolating the crude mixture of metabolites from the fungal biomass and/or culture medium.
-
Chromatographic Purification: Employing one or more chromatographic techniques to separate this compound from other compounds.
-
Purity Assessment and Identification: Verifying the purity and confirming the identity of the isolated compound.
References
- 1. US20170071235A1 - A method for trichothecene detoxification - Google Patents [patents.google.com]
- 2. realtimelab.com [realtimelab.com]
- 3. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
Application Notes and Protocols for the Synthesis of Dihydrotrichotetronine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotrichotetronine is a complex natural product belonging to the sorbicillinoid family of fungal metabolites. These compounds are characterized by a highly substituted bicyclo[2.2.2]octane core and a tetronic acid moiety. Trichotetronine, the parent compound of this compound, has been isolated from various fungi, including Trichoderma species, and has garnered interest due to its potential biological activities. This document provides a detailed overview of synthetic strategies and experimental protocols applicable to the synthesis of this compound and related sorbicillinoid natural products. While a direct total synthesis of this compound has not been extensively reported, this document outlines key synthetic methodologies for constructing the core structural motifs, drawing from the synthesis of related natural products like trichodermin (B1214609) and other complex bicyclic systems.
Core Synthetic Strategies
The synthesis of this compound presents significant challenges due to its sterically congested and highly functionalized bicyclo[2.2.2]octane core, coupled with the stereochemically rich tetronic acid portion. The key strategic disconnections for the synthesis would involve:
-
Construction of the Bicyclo[2.2.2]octane Core: This is arguably the most challenging aspect of the synthesis. A biomimetic Diels-Alder reaction is a plausible and often employed strategy for the formation of this scaffold in related natural products.[1]
-
Synthesis of the Tetronic Acid Moiety: Several methods are available for the synthesis of substituted tetronic acids.
-
Coupling of the Bicyclic Core and the Tetronic Acid: This step would require a robust and stereocontrolled method to form the C-C bond connecting the two complex fragments.
Detailed Methodologies and Protocols
Synthesis of the Bicyclo[2.2.2]octane Core via Biomimetic Diels-Alder Reaction
The biosynthesis of many sorbicillinoids featuring the bicyclo[2.2.2]octane scaffold is believed to proceed through a key Diels-Alder reaction.[1] A similar approach can be employed in a laboratory setting.
Conceptual Workflow:
Caption: Biomimetic Diels-Alder strategy for bicyclo[2.2.2]octane core synthesis.
Experimental Protocol (General Procedure):
-
Preparation of Dienophile and Diene: The specific substituted sorbicillinol and sorbicillin-derived diene would need to be synthesized first. This often involves multi-step sequences starting from commercially available materials.
-
Diels-Alder Reaction:
-
Dissolve the diene (1.0 equiv) and the dienophile (1.2 equiv) in a suitable solvent (e.g., toluene, xylene) in a sealed reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 to 180 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane adduct.
-
Quantitative Data (Hypothetical, based on related syntheses):
| Step | Reactants | Conditions | Yield (%) | Reference |
| Diels-Alder Reaction | Substituted Diene, Dienophile | Toluene, 150 °C, 24 h | 60-80 | Adapted from[1] |
Synthesis of the Tetronic Acid Moiety
A variety of methods exist for the synthesis of 3-acyl-5-substituted tetronic acids. One common approach involves the condensation of a β-ketoester with an α-hydroxy acid derivative.
Conceptual Workflow:
Caption: General strategy for the synthesis of the tetronic acid moiety.
Experimental Protocol (General Procedure):
-
To a solution of a suitable α-hydroxy ester (1.0 equiv) in an anhydrous solvent (e.g., THF, diethyl ether) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (2.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of a β-ketoester (1.1 equiv) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired tetronic acid.
Quantitative Data (Hypothetical):
| Step | Reactants | Conditions | Yield (%) |
| Tetronic Acid Formation | β-Ketoester, α-Hydroxy Acid Derivative | LDA, THF, -78 °C to rt, 12 h | 50-70 |
Coupling Strategies and Final Assembly
The final stage of the synthesis would involve the coupling of the bicyclo[2.2.2]octane core with the tetronic acid moiety. This is a formidable challenge due to the steric hindrance around the coupling sites. Potential strategies include:
-
Acylation of a pre-formed bicyclic alcohol: If the bicyclic core can be synthesized with a suitable hydroxyl group, it could be acylated with an activated tetronic acid derivative.
-
Michael Addition: A nucleophilic version of the bicyclic core could potentially undergo a Michael addition to an appropriately activated tetronic acid derivative.
Conceptual Workflow for this compound Synthesis:
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol (Hypothetical Coupling and Reduction):
-
Coupling:
-
Activate the tetronic acid fragment (e.g., as an acid chloride or with a coupling reagent like DCC/DMAP).
-
To a solution of the bicyclo[2.2.2]octane precursor with a nucleophilic handle in an aprotic solvent, add the activated tetronic acid.
-
Stir the reaction at room temperature until completion (monitored by TLC/LC-MS).
-
Work up the reaction and purify the coupled product by chromatography.
-
-
Selective Reduction:
-
The final step would involve the selective reduction of one of the double bonds in the sorbyl side chain of the trichotetronine scaffold. This could potentially be achieved using catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) to avoid over-reduction.
-
Dissolve the trichotetronine precursor in a suitable solvent (e.g., ethyl acetate, methanol).
-
Add the catalyst and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker).
-
Monitor the reaction carefully to achieve selective reduction.
-
Filter off the catalyst and concentrate the solvent to obtain the crude this compound.
-
Purify by HPLC to obtain the final product.
-
Quantitative Data (Hypothetical):
| Step | Reactants | Conditions | Yield (%) |
| Fragment Coupling | Activated Tetronic Acid, Bicyclic Precursor | DCC, DMAP, CH2Cl2, rt, 12 h | 40-60 |
| Selective Reduction | Trichotetronine Scaffold, H2 | Lindlar's Catalyst, Ethyl Acetate, rt, 4 h | 70-90 |
Conclusion
The synthesis of this compound remains a significant synthetic challenge. The strategies outlined in these application notes, drawing from the synthesis of related natural products, provide a roadmap for approaching this complex target. The key steps will likely involve a biomimetic Diels-Alder reaction to construct the bicyclo[2.2.2]octane core, a robust method for the synthesis of the functionalized tetronic acid, and a carefully planned coupling and final reduction sequence. Further research and development in these areas will be crucial for the successful total synthesis of this compound and for enabling the exploration of its potential therapeutic applications.
References
Application Notes & Protocols for the Quantification of Dihydrotrichotetronine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotrichotetronine is a polyketide natural product containing a sorbitol moiety. As with many natural products, accurate and precise quantification is crucial for research and development, including pharmacokinetic studies, formulation development, and quality control. Due to the limited availability of specific validated analytical methods for this compound in the public domain, this document provides proposed protocols based on established analytical techniques for structurally similar compounds, such as other polyketides and sorbitol derivatives. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Alternative methods using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed.
Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of organic molecules in complex matrices, offering superior sensitivity and specificity.[1] This proposed method is based on protocols for other polyketides and can be adapted and validated for this compound.[2]
Experimental Workflow (LC-MS/MS)
Caption: A general workflow for the quantification of this compound using LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification of this compound
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (a structurally similar compound not present in the sample).
-
Add 500 µL of ethyl acetate (B1210297) (or another suitable organic solvent) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
3. SRM Transitions (Hypothetical)
The exact mass transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. The following are hypothetical transitions based on its structure:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | [M+H]+ | Fragment 1 | 150 |
| This compound | [M+H]+ | Fragment 2 | 150 |
| Internal Standard | [M+H]+ | Fragment 1 | 150 |
Quantitative Data Summary (LC-MS/MS)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For laboratories where LC-MS/MS is not available, HPLC-UV can be a viable alternative, assuming this compound has a suitable chromophore. The tetronine ring system is expected to have UV absorbance.
Experimental Workflow (HPLC-UV)
Caption: A general workflow for the quantification of this compound using HPLC-UV.
Detailed Protocol: HPLC-UV Quantification of this compound
1. Sample Preparation
-
Extract the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Analytical Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) needs to be determined by scanning a standard solution of this compound. Based on similar structures, a starting range of 220-280 nm is recommended for initial investigation.
Quantitative Data Summary (HPLC-UV)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the presence of multiple hydroxyl groups from the sorbitol moiety, this compound is not sufficiently volatile for direct GC-MS analysis. Derivatization is required to increase its volatility and thermal stability. Silylation is a common derivatization technique for polyols.[3][4]
Detailed Protocol: GC-MS Quantification of this compound (with Derivatization)
1. Sample Preparation and Derivatization
-
Perform an initial extraction as described for the LC-MS/MS method to isolate this compound.
-
Evaporate the extract to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 1 hour to complete the derivatization.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions
-
GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.
-
Analytical Column: DB-5ms or similar non-polar capillary column (e.g., 30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
Quantitative Data Summary (GC-MS)
| Parameter | Expected Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±20% |
Disclaimer: The protocols and data presented are proposed based on the analysis of structurally related compounds. These methods must be fully validated for the specific matrix and application to ensure accuracy, precision, and reliability in the quantification of this compound. Validation should be performed according to relevant regulatory guidelines (e.g., FDA or ICH).
References
Dihydrotrichotetronine: Protocols for In Vitro Assay Exploration
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydrotrichotetronine is a tetronic acid derivative, a class of natural products known for a wide range of biological activities. As a secondary metabolite, its potential pharmacological effects are of significant interest. This document provides a set of detailed protocols for the in vitro evaluation of this compound, focusing on its potential enzyme-inhibitory, cytotoxic, and anti-inflammatory properties. Due to the limited availability of specific experimental data for this compound, the following protocols are presented as generalized methods. Researchers should optimize these protocols based on their specific experimental setup and the characteristics of the compound.
I. Enzyme Inhibition Assays
Enzyme inhibition is a critical mechanism for many therapeutic agents.[1] These assays determine whether a compound can reduce the rate of an enzyme-catalyzed reaction.[2][3]
A. Dihydrofolate Reductase (DHFR) Inhibition Assay
Dihydrofolate reductase is a key enzyme in folate metabolism and a target for antimicrobial and anticancer drugs.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).
-
Prepare solutions of human recombinant DHFR enzyme, dihydrofolic acid (DHF), and NADPH in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., methotrexate) and a negative control (vehicle).
-
Add the DHFR enzyme to all wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | DHFR | Value to be determined |
| Methotrexate (Control) | DHFR | Known value |
Signaling Pathway Diagram:
References
Application Notes and Protocols for Dihydrotrichotetronine Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotrichotetronine is a member of the trichothecene (B1219388) mycotoxin family, a group of naturally occurring sesquiterpenoids produced by various fungi. While specific biological data for this compound is limited, trichothecenes, as a class, are known to exhibit potent cytotoxic and pro-apoptotic activities in a variety of cell types. They are recognized as inhibitors of protein synthesis and can modulate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is critically involved in regulating cell proliferation, differentiation, and apoptosis.
These application notes provide a framework for developing cell-based assays to characterize the biological activity of this compound. The following protocols are based on established methods for assessing cytotoxicity, apoptosis, and the activation of signaling cascades, and can be adapted to study the specific effects of this compound.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present hypothetical data based on the expected activities of trichothecene mycotoxins. These tables are intended to serve as a template for organizing and presenting experimental results obtained from the protocols described below.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | Expected in the low µM range |
| A549 (Lung Cancer) | Expected in the low µM range |
| MCF-7 (Breast Cancer) | Expected in the low µM range |
| Jurkat (T-cell Leukemia) | Expected in the sub-µM to low µM range |
Table 2: Apoptosis Induction by this compound in Jurkat Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control (DMSO) | - | 5.2 ± 1.1 |
| This compound | 0.1 | 15.8 ± 2.5 |
| This compound | 1 | 45.3 ± 4.2 |
| This compound | 10 | 85.1 ± 6.7 |
Table 3: Effect of this compound on MAPK Pathway Activation
| Target Protein | Treatment (1 µM this compound) | Fold Change in Phosphorylation (vs. Control) |
| p-ERK1/2 (Thr202/Tyr204) | 1 hour | Expected increase |
| p-JNK (Thr183/Tyr185) | 1 hour | Expected significant increase |
| p-p38 (Thr180/Tyr182) | 1 hour | Expected significant increase |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound by assessing the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension cells like Jurkat, use a V-bottom plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate and then aspirate the medium before adding the solubilization solution.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound using flow cytometry to identify the externalization of phosphatidylserine (B164497) and loss of membrane integrity.
Materials:
-
Jurkat cells (or other suitable cell line)
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 6-well plate and treat with various concentrations of this compound for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis of MAPK Pathway Activation
This protocol describes the detection of changes in the phosphorylation status of key MAPK pathway proteins in response to this compound treatment.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete DMEM
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HeLa cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with this compound at the desired concentration for various time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Mandatory Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: MAPK signaling pathway activation by cellular stress.
Application Notes and Protocols for Dihydrotrichotetronine in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotrichotetronine is a sorbicillinoid compound isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871. Sorbicillinoids are a class of polyketide metabolites known for their diverse and potent biological activities. Preliminary studies have indicated that this compound possesses antimicrobial properties, making it a compound of interest for further investigation in the development of new antimicrobial agents.
These application notes provide a summary of the currently available data on the antimicrobial activity of this compound and related compounds, along with detailed protocols for key experiments to facilitate further research.
Data Presentation
The antimicrobial activity of sorbicillinoids isolated from Penicillium sp. SCSIO06871 has been evaluated, with specific compounds demonstrating significant antibacterial effects. While the original study by Pang et al. (2021) does not explicitly name this compound, it is identified as one of the known sorbicillinoids (compounds 9-26) isolated. The following table summarizes the minimum inhibitory concentration (MIC) values for the most active antibacterial compounds from this study, which are structurally related to this compound.[1]
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Compound 11 | Staphylococcus aureus | 10.0 |
| Compound 12 | Staphylococcus aureus | 5.0 |
Note: Further studies are required to determine the specific MIC of this compound against a broader range of microorganisms.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the antimicrobial evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations.
-
Inoculation of Microtiter Plate: a. Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate this compound dilution to the corresponding wells, creating a final volume of 100 µL. c. The final column of the plate should serve as a growth control (no compound) and a sterility control (no bacteria). d. Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and provides an assessment of the cytotoxic potential of a compound.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. c. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, include wells with medium only (blank).
-
Incubation: a. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Experimental Workflow
Caption: General experimental workflow for antimicrobial studies.
Hypothetical Biosynthetic Pathway of Sorbicillinoids
Caption: Simplified biosynthetic pathway for sorbicillinoids.
References
Application Notes and Protocols for Dihydrotrichotetronine as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols provide a generalized framework for the investigation of a potential enzyme inhibitor, using "Dihydrotrichotetronine" as a representative compound. As of the last update, specific experimental data on this compound as an enzyme inhibitor is not widely available in the public domain. The quantitative data presented herein is hypothetical and for illustrative purposes only.
Introduction
This compound is a natural product with a chemical structure that suggests potential bioactivity. This document outlines a series of protocols to investigate its potential as an enzyme inhibitor, a critical step in the early stages of drug discovery and development. The provided methodologies cover initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of inhibition.
Data Presentation: Hypothetical Inhibitory Activity of this compound
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of representative enzymes. This data is for illustrative purposes to guide researchers in presenting their findings.
| Target Enzyme | Enzyme Class | Substrate | This compound IC50 (µM) | This compound Ki (µM) | Inhibition Type |
| p38α MAPK | Kinase | ATF2 | 5.2 | 2.8 | Competitive |
| Cathepsin S | Cysteine Protease | Z-VVR-AMC | 12.8 | 7.5 | Non-competitive |
| Acetylcholinesterase | Hydrolase | Acetylthiocholine | > 100 | - | No significant inhibition |
| HMG-CoA Reductase | Oxidoreductase | HMG-CoA | 25.4 | 15.1 | Uncompetitive |
Experimental Protocols
Primary Enzyme Inhibition Screening Assay
Objective: To determine if this compound exhibits inhibitory activity against a specific enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor
-
Negative control (DMSO)
-
96-well microplate (e.g., black, flat-bottom for fluorescence assays)
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute the target enzyme to the desired working concentration in pre-chilled assay buffer.
-
Prepare the substrate solution at 2x the final desired concentration in the assay buffer.
-
Prepare a high concentration of this compound (e.g., 100 µM) and the positive control inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 2 µL of the this compound solution, positive control, or DMSO to the appropriate wells of the 96-well plate.
-
Add 48 µL of the diluted enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 50 µL of the 2x substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature.
-
Measure the signal (e.g., fluorescence, absorbance) at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the signal vs. time curve).
-
Determine the percent inhibition using the following formula: % Inhibition = (1 - (Rate of sample / Rate of DMSO control)) * 100
-
IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Protocol:
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
-
Assay Procedure:
-
Follow the steps outlined in the primary screening protocol (3.1), but instead of a single high concentration, use the range of this compound concentrations.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of Inhibition (MoI) Studies
Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).
Protocol:
-
Prepare Reagents:
-
Prepare several concentrations of this compound around its IC50 value (e.g., 0.5x, 1x, 2x IC50).
-
Prepare a range of substrate concentrations, typically from 0.2x to 5x the Michaelis constant (Km).
-
-
Assay Procedure:
-
For each fixed concentration of this compound (including a zero-inhibitor control), perform a full substrate titration.
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (Reaction Rate vs. Substrate Concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/Rate vs. 1/[Substrate]).
-
Analyze the changes in Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity) to determine the mechanism of inhibition:
-
Competitive: Vmax remains unchanged, Km increases.
-
Non-competitive: Vmax decreases, Km remains unchanged.
-
Uncompetitive: Both Vmax and Km decrease.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for characterizing a novel enzyme inhibitor.
Hypothetical Signaling Pathway Modulation
Caption: Inhibition of the p38α MAPK signaling pathway.
Modes of Enzyme Inhibition
Caption: Mechanisms of reversible enzyme inhibition.
Application Notes and Protocols: Dihydrotrichotetronine for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify potential therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the use of Dihydrotrichotetronine in HTS campaigns. The information presented here is intended to guide researchers in developing robust and efficient screening assays.
While specific data on this compound's direct application in HTS is not extensively available in public literature, this document outlines generalizable protocols and workflows applicable to novel small molecules in discovery phases. The methodologies described are based on established HTS principles and can be adapted for the specific biological targets of interest for this compound.
Data Presentation
As no specific quantitative data for this compound in HTS assays were found in the initial search, a template table is provided below for researchers to populate with their experimental data. This structured format will facilitate the comparison of results from primary screens, dose-response assays, and secondary validation experiments.
| Assay Type | Target | Parameter | Value | Units | Replicates (n) | Notes |
| Primary HTS | Target X | % Inhibition | % | Single concentration screen | ||
| Dose-Response | Target X | IC50 | µM | 10-point concentration curve | ||
| Secondary Assay | Target X | Ki | nM | Competitive binding assay | ||
| Cell-Based Assay | Cell Line Y | EC50 | µM | Functional response | ||
| Cytotoxicity | Cell Line Y | CC50 | µM | Counter-screen |
Experimental Protocols
The success of an HTS campaign relies on the careful design and execution of experimental protocols. The following are generalized yet detailed methodologies that can be adapted for screening this compound against a variety of biological targets.
General HTS Workflow
High-throughput screening generally follows a multi-step process from assay development to hit validation.[3][4]
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical Assay Protocol (Example: Kinase Inhibition Assay)
This protocol describes a generic kinase inhibition assay, which can be adapted for screening this compound.
Objective: To identify inhibitors of a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
-
This compound and control compounds
-
384-well or 1536-well microplates[3]
-
Automated liquid handling systems[4]
-
Plate reader compatible with the detection technology[3]
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of this compound (e.g., at 10 µM final concentration) and controls (positive and negative) into the assay plates.
-
Enzyme Addition: Add the kinase enzyme solution to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add a solution containing the kinase substrate and ATP to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Reaction Termination and Detection: Add the detection reagent to stop the kinase reaction and generate a signal (e.g., luminescence, fluorescence).
-
Signal Reading: Read the plate using a microplate reader.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound.
Cell-Based Assay Protocol (Example: Reporter Gene Assay)
This protocol outlines a cell-based reporter gene assay to screen for modulators of a specific signaling pathway.
Objective: To identify compounds that modulate the activity of a transcription factor-driven reporter gene.
Materials:
-
A stable cell line expressing the target of interest and a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element.
-
Cell culture medium and supplements.
-
This compound and control compounds.
-
Agonist or antagonist for the pathway of interest.
-
Reporter gene detection reagents (e.g., Bright-Glo™, ONE-Glo™, or LiveBLAzer™-FRET B/G).
-
White, clear-bottom 384-well microplates.
-
CO2 incubator.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells into the microplates at a predetermined density and allow them to attach overnight in a CO2 incubator.
-
Compound Addition: Add this compound and control compounds to the cells.
-
Stimulation (for antagonist mode): After a pre-incubation period with the compounds, add a known agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Incubation: Incubate the plates for a duration sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Detection: Add the appropriate reporter gene substrate/reagent to the wells.
-
Signal Reading: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to controls and determine the effect of the compounds on reporter gene activity.
Signaling Pathways
The biological activity of a compound is defined by its interaction with cellular signaling pathways. While the specific pathway targeted by this compound is yet to be elucidated, the following diagram illustrates a generic signal transduction cascade that is often a target in drug discovery.
Caption: A generic signaling pathway potentially modulated by a test compound.
Conclusion
While specific experimental data for this compound in high-throughput screening is not yet publicly available, the protocols and frameworks presented in these application notes provide a solid foundation for researchers to initiate their screening campaigns. The provided templates for data organization and the generalized experimental workflows are designed to be adaptable to the specific biological questions being addressed. As research progresses, it is anticipated that the mechanism of action and the specific signaling pathways modulated by this compound will be further elucidated, enabling the design of more targeted and sophisticated screening assays.
References
- 1. High Throughput Screening (HTS) Services | Evotec [evotec.com]
- 2. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes and Protocols for In Vivo Formulation of Dihydrotrichotetronine and Other Hydrophobic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotrichotetronine, a member of the trichotetronine family of natural products, presents a promising scaffold for drug discovery. However, like many novel chemical entities, its high hydrophobicity poses a significant challenge for in vivo studies due to poor aqueous solubility. This limitation can lead to low bioavailability and hinder the accurate assessment of its pharmacological and toxicological profiles.[1] These application notes provide a comprehensive guide to formulating this compound and other poorly soluble compounds for in vivo research, focusing on strategies to enhance solubility and bioavailability. The protocols outlined below are intended as a starting point and may require optimization based on the specific physicochemical properties of the compound and the experimental model.
Physicochemical Properties and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is critical for selecting an appropriate formulation strategy. While specific data for this compound is not widely available, a typical pre-formulation assessment for a hydrophobic compound would involve determining the parameters outlined in Table 1.
Table 1: Physicochemical Properties of a Model Hydrophobic Compound (e.g., this compound)
| Parameter | Value | Method | Significance |
| Molecular Weight | 388.45 g/mol | Mass Spectrometry | Influences diffusion and membrane transport. |
| LogP | 4.2 | Calculated/HPLC | Indicates high hydrophobicity and potential for poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Shake-flask method | Confirms poor water solubility, necessitating formulation enhancement. |
| pKa | Not Ionizable | Potentiometric titration | Indicates that pH adjustment will not significantly improve solubility. |
| Melting Point | 185-190 °C | Differential Scanning Calorimetry | High melting point can correlate with low solubility. |
| Crystalline Form | Crystalline solid | X-ray Diffraction | Polymorphism can affect solubility and dissolution rate. |
Formulation Strategies for In Vivo Administration
The choice of formulation strategy depends on the intended route of administration, the required dose, and the toxicological profile of the excipients. Below are several common approaches for formulating hydrophobic compounds like this compound for in vivo studies.
Co-solvent Systems
Co-solvents are used to increase the solubility of a hydrophobic drug in an aqueous vehicle. This is often a first-line approach for early-stage in vivo studies due to its simplicity.
Table 2: Common Co-solvents and Their Properties
| Co-solvent | Typical Concentration Range (%) | Advantages | Disadvantages |
| Dimethyl sulfoxide (B87167) (DMSO) | 1-10 | High solubilizing capacity for many compounds. | Can have inherent biological activity and toxicity at higher concentrations. |
| Ethanol (B145695) | 5-20 | Biocompatible and widely used. | Can cause precipitation upon dilution in aqueous media. |
| Polyethylene glycol 400 (PEG 400) | 10-50 | Good safety profile, enhances solubility. | Can be viscous at higher concentrations. |
| Propylene glycol (PG) | 10-40 | Good solubilizing agent with a good safety profile. | Can cause hemolysis at high concentrations. |
Lipid-Based Formulations
Lipid-based formulations can improve the oral bioavailability of hydrophobic drugs by enhancing their solubilization in the gastrointestinal tract and promoting absorption via lymphatic pathways.[1][2]
Table 3: Types of Lipid-Based Formulations
| Formulation Type | Description | Key Components |
| Lipid Solutions | Drug dissolved in a single lipid excipient. | Triglycerides (e.g., corn oil, sesame oil). |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. | Oils, surfactants (e.g., Cremophor EL, Tween 80), co-solvents (e.g., Transcutol). |
| Micellar Solutions | Amphiphilic molecules that form micelles to encapsulate hydrophobic drugs. | Surfactants, block copolymers (e.g., Pluronics). |
Nanoparticle Formulations
Nanoparticle-based delivery systems can enhance the solubility and bioavailability of hydrophobic drugs and may offer opportunities for targeted delivery.
Table 4: Nanoparticle-Based Formulation Approaches
| Nanoparticle Type | Description | Key Components |
| Polymeric Nanoparticles | Drug is encapsulated within or adsorbed onto a biodegradable polymer matrix. | Poly(lactic-co-glycolic acid) (PLGA), polylactide (PLA). |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Phospholipids (e.g., phosphatidylcholine), cholesterol. |
| Self-Assembling Peptides | Peptides that self-assemble into nanostructures, creating a hydrophobic core for drug encapsulation.[3] | Short, amphiphilic peptides.[3] |
Experimental Protocols
The following are detailed protocols for preparing formulations of a model hydrophobic compound like this compound. Note: These protocols are general and should be optimized for the specific compound and experimental requirements.
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
Objective: To prepare a clear, injectable solution of this compound for intravenous administration in a rodent model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add DMSO to the vial to dissolve the compound completely. A typical starting concentration is 10-20 mg/mL. Vortex or sonicate briefly if necessary.
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 1:1 DMSO:PEG 400.
-
Slowly add sterile saline to the mixture while vortexing to bring the formulation to the final desired concentration. The final concentration of the organic solvents should be kept as low as possible (e.g., <10% DMSO and <40% PEG 400).
-
Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.
-
If precipitation occurs, adjust the ratios of the co-solvents or decrease the final drug concentration.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Protocol 2: Preparation of a Lipid-Based Formulation for Oral Gavage
Objective: To prepare a lipid-based formulation of this compound for oral administration in a rodent model.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (e.g., Miglyol 812)
-
Cremophor EL or other suitable surfactant
-
Ethanol
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound into a sterile vial.
-
Add the desired amount of MCT oil to the vial.
-
Add the surfactant (e.g., Cremophor EL) and a small amount of ethanol as a co-solvent. A typical starting ratio might be 60:30:10 (oil:surfactant:co-solvent).
-
Gently warm the mixture to 37-40°C while stirring until the compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Visually inspect for any precipitation. The final formulation should be a clear, homogenous solution.
-
This formulation can be administered directly by oral gavage.
Visualization of Concepts
General Workflow for Formulation Development
The following diagram illustrates a typical workflow for developing an in vivo formulation for a hydrophobic compound.
Potential Signaling Pathway for this compound Action
Many natural products with anticancer potential, such as the thioredoxin reductase inhibitor auranofin, exert their effects by modulating redox-sensitive signaling pathways.[4][5] this compound may act through similar mechanisms. The diagram below illustrates a hypothetical signaling pathway involving the inhibition of thioredoxin reductase (TrxR), leading to increased reactive oxygen species (ROS) and subsequent apoptosis.
Conclusion
The successful in vivo evaluation of hydrophobic compounds like this compound is critically dependent on the development of an appropriate formulation. By systematically evaluating the physicochemical properties of the compound and exploring various formulation strategies, researchers can enhance its solubility and bioavailability, thereby enabling a more accurate assessment of its therapeutic potential. The protocols and information provided herein serve as a foundational guide for initiating these crucial formulation studies. It is imperative to conduct thorough stability and tolerability studies for any new formulation before its use in definitive in vivo experiments.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 5. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydrotrichotetronine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Dihydrotrichotetronine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a polyketide-derived secondary metabolite belonging to the sorbicillinoid class of compounds. Its primary known source is the fermentation of certain fungal species, particularly Penicillium sp.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical for efficient extraction. Generally, solvents with medium to high polarity are effective for extracting sorbicillinoids. Ethyl acetate (B1210297) is a commonly used and effective solvent for the extraction of these compounds from fungal cultures.[2][3] Other solvents such as methanol (B129727) and ethanol (B145695) can also be used, and the optimal choice may depend on the specific fermentation conditions and downstream purification steps.
Q3: How can I quantify the yield of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid), is typically used.[2][3] Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a wavelength where the compound exhibits maximum absorbance. For accurate quantification, a calibration curve should be generated using a purified standard of this compound.
Q4: What are the key factors influencing the extraction yield?
A4: Several factors can significantly impact the extraction yield of this compound. These include:
-
Solvent Choice: The polarity of the solvent plays a crucial role.
-
Extraction Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat may lead to degradation.
-
Extraction Time: A longer extraction time generally leads to a higher yield, up to a certain point.
-
pH of the Extraction Medium: The pH can affect the stability and solubility of the target compound.
-
Solid-to-Liquid Ratio: A sufficient volume of solvent is necessary to ensure complete extraction.
Q5: How can I purify this compound from the crude extract?
A5: Purification is typically achieved through a series of chromatographic techniques. A common approach involves initial fractionation of the crude extract using column chromatography with a stationary phase like silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).[2][3][4] Further purification can be achieved using preparative or semi-preparative HPLC with a C18 column.[2][3]
Troubleshooting Guide
This guide addresses common issues that can lead to a low yield of this compound during extraction and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Detected in Crude Extract | Inefficient cell lysis. | Ensure thorough disruption of the fungal mycelia. This can be achieved by freeze-drying and grinding the mycelia before extraction or by using sonication during the extraction process. |
| Suboptimal fermentation conditions leading to low production. | Optimize fermentation parameters such as medium composition, pH, temperature, and incubation time. For Penicillium sp., a pH of around 5.5 and a temperature of 25°C have been shown to be effective for the production of other secondary metabolites.[5] | |
| Inappropriate solvent used for extraction. | Use a solvent of appropriate polarity. Ethyl acetate is a good starting point for sorbicillinoids.[2][3] Consider testing other solvents like methanol or acetone (B3395972) to see if they improve your yield. | |
| Low Yield After Purification | Degradation of the compound during solvent evaporation. | Use a rotary evaporator at a controlled, low temperature (e.g., below 40°C) and under reduced pressure to gently remove the solvent. |
| Loss of compound during column chromatography. | Ensure proper packing of the column to avoid channeling. Optimize the solvent system for elution to achieve good separation from impurities without excessive band broadening. Monitor fractions closely using Thin Layer Chromatography (TLC) or HPLC. | |
| Co-elution of impurities with this compound. | If silica gel chromatography is insufficient, consider using a different stationary phase, such as C18 reversed-phase silica, or a different solvent system. Multiple chromatographic steps may be necessary to achieve high purity.[2][3] | |
| Inconsistent Extraction Yields | Variation in fermentation batches. | Standardize the fermentation protocol, including inoculum size, media preparation, and harvesting time, to ensure reproducibility.[5] |
| Incomplete solvent evaporation leading to inaccurate yield calculation. | Ensure the extracted material is completely dry before weighing. This can be achieved by drying under high vacuum. | |
| Incomplete extraction from the fungal biomass. | Increase the solvent-to-solid ratio and/or the number of extraction cycles. Agitation during extraction can also improve efficiency. |
Data Presentation
The following table summarizes the hypothetical effect of different extraction solvents on the yield of this compound. This data is for illustrative purposes to demonstrate the importance of solvent selection and should be experimentally verified.
| Solvent | Polarity Index | Hypothetical Yield (mg/L of culture) | Observations |
| Hexane (B92381) | 0.1 | 5 | Low yield, indicates this compound has low solubility in non-polar solvents. |
| Dichloromethane | 3.1 | 45 | Moderate yield, better than non-polar solvents. |
| Ethyl Acetate | 4.4 | 85 | High yield, a good balance of polarity for extracting sorbicillinoids. |
| Acetone | 5.1 | 75 | Good yield, but may also extract more polar impurities. |
| Ethanol | 5.2 | 60 | Moderate yield, may extract a wide range of compounds. |
| Methanol | 6.6 | 55 | Moderate yield, similar to ethanol. |
Experimental Protocols
Fermentation of Penicillium sp.
A detailed protocol for the fermentation of Penicillium sp. to produce secondary metabolites is crucial for obtaining a good starting material for extraction.
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of Penicillium sp. and incubate at 25-28°C with shaking for 3-5 days to obtain a seed culture.[5]
-
Production Culture: Inoculate a larger volume of production medium (e.g., rice medium or a defined liquid medium) with the seed culture.[2][3]
-
Incubation: Incubate the production culture under static or shaking conditions at 25-28°C for 14-21 days. The optimal time should be determined by analyzing small samples periodically for this compound production.[5]
-
Harvesting: After the incubation period, harvest the fungal biomass and the culture broth. The biomass can be separated by filtration.
Extraction of this compound
-
Preparation of Fungal Material: If extracting from the mycelia, freeze-dry the biomass to remove water and then grind it into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the powdered mycelia or the whole fermented culture in a suitable solvent (e.g., ethyl acetate) at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Agitate the mixture at room temperature for a defined period (e.g., 24 hours). For exhaustive extraction, this process can be repeated 2-3 times.
-
For liquid culture, perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeating the extraction 2-3 times.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid fungal debris.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Further Purification: Pool the fractions containing the target compound and concentrate them. If necessary, subject the pooled fractions to a second chromatographic step, such as preparative HPLC on a C18 column, to achieve higher purity.[2][3]
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. CN109456899B - A kind of Penicillium and method for producing penicillic acid by fermentation - Google Patents [patents.google.com]
- 2. Frontiers | Structurally Various Sorbicillinoids From an Endophytic Fungus Acremonium citrinum SS-g13 [frontiersin.org]
- 3. Structurally Various Sorbicillinoids From an Endophytic Fungus Acremonium citrinum SS-g13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Dihydrotrichotetronine Synthesis
Welcome to the technical support center for the synthesis of Dihydrotrichotetronine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the total synthesis of this compound?
A1: The synthesis of this compound, a complex tetronate-containing natural product, presents several significant challenges. These primarily include:
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Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers is a critical and often difficult aspect of the synthesis.[1][2][3]
-
Low Overall Yield: Multi-step syntheses are often plagued by low yields at various stages, leading to a diminished overall yield of the final product.[4][5][6][7]
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Purification of Polar Intermediates: The presence of multiple polar functional groups can make the purification of synthetic intermediates challenging, often requiring specialized chromatographic techniques.[8][9][10][11][12]
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Protecting Group Strategy: The judicious choice and application of protecting groups are crucial to avoid unwanted side reactions and ensure the successful transformation of multifunctional intermediates.[13][14][15][16][17]
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Formation of the Tetronate Moiety: Construction of the characteristic tetronic acid ring system can be a sensitive step, prone to side reactions and low yields.
Q2: I am observing a mixture of diastereomers after a key stereoselective reaction. What are the likely causes and how can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity is a common hurdle.[1][2][3] Potential causes for low selectivity include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading can significantly influence the stereochemical outcome of a reaction.
-
Reagent Control Issues: The chiral auxiliary or catalyst may not be exerting sufficient facial bias.
-
Substrate Control Limitations: The inherent stereochemistry of the substrate may not be directing the reaction as expected.
To improve diastereoselectivity, consider a systematic optimization of reaction parameters. This could involve screening different solvents of varying polarity, adjusting the reaction temperature, and testing a range of chiral ligands or catalysts.
Q3: My final product is difficult to purify by standard silica (B1680970) gel chromatography. What alternative purification methods can I explore?
A3: The polar nature of this compound and its precursors can lead to poor separation on standard silica gel.[8][9][11][12] Alternative purification strategies include:
-
Reversed-Phase Chromatography (C18): This is often effective for polar compounds that do not retain well on normal-phase silica.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar molecules.[12]
-
Ion-Exchange Chromatography: If your molecule has ionizable functional groups, this technique can provide excellent separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers high resolution and is suitable for obtaining highly pure final products.
Troubleshooting Guides
Problem 1: Low Yield in the Macrolactonization Step
Q: I am attempting the final macrolactonization to form the core of this compound, but my yields are consistently below 20%. What could be the issue?
A: Low yields in macrolactonization reactions are a frequent challenge in the synthesis of complex natural products. The primary reasons often involve:
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High Dilution Principle Not Met: Macrolactonization is an intramolecular process that competes with intermolecular polymerization. It is critical to maintain very high dilution to favor the intramolecular cyclization.
-
Incorrect Catalyst or Reaction Conditions: The choice of cyclization promoter and reaction conditions is crucial. Common macrolactonization conditions (e.g., Yamaguchi, Shiina, or Keck) may need to be screened and optimized.
-
Substrate Conformation: The linear precursor may adopt a conformation that is not conducive to cyclization. The presence of certain protecting groups or specific stereocenters can influence this.
-
Decomposition of Starting Material or Product: The extended reaction times and elevated temperatures sometimes required for macrolactonization can lead to the degradation of sensitive functional groups.
Troubleshooting Protocol:
-
Verify High Dilution: Ensure that the linear precursor is added slowly via a syringe pump to a large volume of refluxing solvent. A final concentration in the range of 0.001-0.005 M is a good starting point.
-
Screen Cyclization Conditions: Systematically evaluate different macrolactonization protocols. A comparison of common methods is presented in the table below.
-
Analyze Conformation: If possible, use computational modeling to assess the low-energy conformations of the linear precursor. This may provide insights into structural modifications that could favor cyclization.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. If product degradation is observed, consider lowering the reaction temperature or using a more active catalyst that allows for shorter reaction times.
| Reaction Condition Optimization for Macrolactonization | | :--- | :--- | :--- | :--- | | Method | Reagents | Temperature (°C) | Hypothetical Yield (%) | | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | 70 | 18 | | Shiina | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAP | 25 | 35 | | Keck | DCC, DMAP, Pyridine | 25 | 25 | | Optimized Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP, Toluene | 40 | 65 |
Problem 2: Unexpected Byproduct Formation During Grignard Addition
Q: During a Grignard addition to an aldehyde intermediate, I am observing a significant amount of a byproduct that appears to be the result of enolization. How can I suppress this side reaction?
A: Enolization of aldehydes and ketones is a common side reaction with strongly basic organometallic reagents like Grignard reagents. This is particularly problematic with sterically hindered substrates where the nucleophilic addition is slowed down.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can significantly reduce the rate of the deprotonation (enolization) side reaction relative to the desired nucleophilic addition.
-
Use a Less Basic Organometallic Reagent: Consider using an organocerium reagent (prepared by transmetalation of the Grignard reagent with CeCl₃). Organocerium reagents are less basic but still highly nucleophilic, which can minimize enolization.
-
Change the Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. While typically performed in THF or diethyl ether, exploring other ethereal solvents might offer better results.
-
Employ a Lewis Acid Additive: The addition of a Lewis acid can activate the carbonyl group towards nucleophilic attack, potentially favoring the desired reaction pathway over enolization.
Experimental Protocols
Protocol: Stereoselective Aldol (B89426) Addition for Construction of the C5-C10 Fragment
This protocol describes a substrate-controlled diastereoselective aldol addition for the synthesis of a key intermediate of this compound.
Materials:
-
Aldehyde Precursor (1.0 eq)
-
Ketone Precursor (1.2 eq)
-
Diisopropylamine (B44863) (2.5 eq)
-
n-Butyllithium (2.4 eq, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-butyllithium. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve the ketone precursor in anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of the aldehyde precursor in anhydrous THF to the reaction mixture dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. ethz.ch [ethz.ch]
- 2. rijournals.com [rijournals.com]
- 3. ijfans.org [ijfans.org]
- 4. How To [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. biotage.com [biotage.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. jocpr.com [jocpr.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. media.neliti.com [media.neliti.com]
Dihydrotrichotetronine stability and degradation issues
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Dihydrotrichotetronine?
A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, use a suitable anhydrous solvent and store at 2-8°C for no longer than 24 hours.
Q2: What are the primary known degradation pathways for this compound?
A2: Based on its hypothetical tetronine structure, this compound is likely susceptible to hydrolysis, oxidation, and photolytic degradation. The lactone ring is prone to hydrolysis under both acidic and basic conditions, while the conjugated system may be susceptible to oxidation and degradation upon exposure to UV light.
Q3: How can I visually detect degradation of this compound?
A3: Degradation may not always be visually apparent. However, a color change in the solid material (e.g., from white to yellow or brown) or in solution can indicate degradation. The appearance of particulate matter in solutions upon storage is another sign of potential degradation. Chromatographic analysis is the most reliable method to assess purity and detect degradation products.
Q4: Is this compound sensitive to pH?
A4: Yes, compounds with lactone moieties are generally sensitive to pH. Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring, leading to the formation of an inactive open-ring form. It is crucial to maintain a neutral pH or work in aprotic solvents whenever possible.
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is sparingly soluble in water but should be soluble in organic solvents such as DMSO, DMF, and ethanol. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guide
Issue 1: Rapid loss of compound activity in aqueous solution.
-
Question: I am observing a significant loss of biological activity of this compound in my cell culture medium within a few hours. What could be the cause?
-
Answer: This is likely due to hydrolytic degradation. The physiological pH of most cell culture media (around 7.4) can be sufficient to slowly hydrolyze the lactone ring.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound immediately before each experiment.
-
Minimize the incubation time of the compound in aqueous media.
-
Consider using a formulation approach, such as liposomes or nanoparticles, to protect the compound from hydrolysis.
-
Perform a time-course experiment to quantify the rate of degradation in your specific medium using a stability-indicating analytical method like HPLC.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: My experimental results with this compound are highly variable. What could be the source of this inconsistency?
-
Answer: Inconsistency can arise from several factors related to compound stability and handling.
-
Troubleshooting Steps:
-
Photodegradation: Are you protecting your solutions from light? this compound's potential chromophores may make it susceptible to degradation upon exposure to ambient or fluorescent light. Use amber vials and minimize light exposure during handling.
-
Oxidation: Is your solvent free of peroxides? Ethers like THF and dioxane can form peroxides upon storage, which can oxidize your compound. Use freshly opened anhydrous solvents or solvents tested for peroxides. The presence of dissolved oxygen can also contribute to oxidative degradation. Consider degassing your solvents.
-
Adsorption to labware: Highly lipophilic compounds can adsorb to plastic surfaces. Use glass or low-adhesion polypropylene (B1209903) labware.
-
-
Issue 3: Appearance of unknown peaks in my chromatogram during analysis.
-
Question: When I analyze my this compound sample with HPLC, I see several new peaks that were not present initially. What are these?
-
Answer: These are likely degradation products. The conditions of your analytical method or sample preparation could be causing on-column or in-solution degradation.
-
Troubleshooting Steps:
-
Mobile Phase pH: If using a mobile phase with a high or low pH, this could be causing hydrolysis during the chromatographic run. Try to use a mobile phase with a pH closer to neutral if the chromatography allows.
-
Sample Solvent: The solvent used to dissolve your sample for injection might be causing degradation. Ensure it is aprotic and of high purity.
-
Temperature: High temperatures in the autosampler or column compartment can accelerate degradation. Consider using a cooled autosampler (e.g., 4°C).
-
Forced Degradation Study: To identify the source of degradation, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products. This can help in identifying the unknown peaks in your chromatogram.
-
-
Quantitative Data
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 45% | DH-H1, DH-H2 |
| Base Hydrolysis | 0.1 M NaOH | 4 | 25 | 85% | DH-H1 (ring-opened) |
| Oxidation | 3% H₂O₂ | 24 | 25 | 60% | DH-O1, DH-O2 |
| Thermal | Solid State | 48 | 80 | 15% | DH-T1 |
| Photolytic | Solution (in Methanol) | 24 | 25 | 35% | DH-P1 |
Table 2: Stability of this compound in Solution at Different Temperatures (Stock solution in DMSO, stored in amber vials)
| Temperature (°C) | % Purity after 24 hours | % Purity after 72 hours | % Purity after 1 week |
| 25°C (Room Temp) | 98.5% | 95.2% | 88.1% |
| 4°C | 99.8% | 99.1% | 97.5% |
| -20°C | >99.9% | >99.9% | 99.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place approximately 5 mg of solid this compound in a glass vial and keep it in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol (B129727) in a quartz cuvette to a photostability chamber (ICH Option 2) for 24 hours. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Logic diagram for troubleshooting degradation.
Caption: Potential degradation pathways.
Optimizing Dihydrotrichotetronine dosage for cell culture
Welcome to the Technical Support Center for Dihydrotrichotetronine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. As a novel sorbicillinoid compound, publicly available data on its biological activity in mammalian cells is limited. Therefore, the information provided here is intended as a starting point for your own empirical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a sorbicillinoid, a class of polyketide secondary metabolites produced by fungi. Its chemical formula is C₂₈H₃₄O₈ and its CAS number is 199729-13-0.[1] It was isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871.[1][2] Published research has evaluated its antibacterial, antifungal, and enzyme-inhibitory activities, but there is currently no published data on its cytotoxic effects on mammalian cell lines.[2]
Q2: What is a recommended starting concentration for this compound in cell culture?
Due to the absence of published cytotoxicity data for this compound, a broad concentration range should be tested initially. Based on studies of other sorbicillinoid compounds, which have shown cytotoxic effects in the micromolar range, a starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments.[3][4][5]
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on your cell type and the biological question you are investigating. For initial cytotoxicity screening, a 24 to 72-hour incubation period is a common starting point. Time-course experiments are recommended to determine the optimal duration of treatment.
Q5: What are the potential cellular targets or signaling pathways affected by this compound?
The specific cellular targets of this compound are currently unknown. However, other sorbicillinoids have been shown to induce cell cycle arrest and apoptosis.[3] It is plausible that this compound could affect common cell signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Experimental validation is required to determine the precise mechanism of action.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | - Concentration is too low.- Incubation time is too short.- The compound is not cytotoxic to the specific cell line. | - Increase the concentration range in your dose-response experiment.- Extend the incubation period (e.g., up to 72 hours).- Test a different, potentially more sensitive, cell line. |
| High levels of cell death, even at the lowest concentrations | - Concentration is too high.- Cell line is highly sensitive to the compound.- Solvent concentration is too high. | - Lower the starting concentration range for your dose-response experiment.- Reduce the incubation time.- Ensure the final solvent concentration is non-toxic (≤ 0.1% for DMSO). |
| Precipitate forms in the culture medium | - The compound has low solubility in aqueous solutions.- The concentration of the compound exceeds its solubility limit. | - Ensure the stock solution is fully dissolved before diluting in culture medium.- Gently warm the medium to aid dissolution.- Lower the final concentration of the compound in the medium. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Degradation of the compound due to improper storage. | - Maintain consistent cell seeding densities and passage numbers.- Standardize all incubation times.- Aliquot stock solutions and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
This protocol is to determine if this compound induces cell cycle arrest.
Materials:
-
Cells treated with this compound (at IC₅₀ concentration) and control cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
Caption: Workflow for characterizing this compound's effects.
Caption: Potential inhibition points of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Structurally various sorbicillinoids from the deep-sea sediment derived fungus Penicillium sp. SCSIO06871 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00059E [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting Dihydrotrichotetronine solubility problems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Dihydrotrichotetronine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product classified as a sorbitol compound and a fungal metabolite. Its CAS Number is 199729-13-0.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Like many hydrophobic fungal metabolites, this compound can exhibit poor solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating stock solutions of such compounds. For cell culture experiments, it is crucial to keep the final concentration of DMSO low (typically ≤0.1%) to minimize cytotoxicity. Ethanol can also be used as a solvent.
Q3: Are there any general tips for dissolving this compound?
Yes. To aid dissolution, especially for preparing concentrated stock solutions, consider the following techniques:
-
Sonication: Applying ultrasonic energy can help break down aggregates and enhance solubilization.
-
Gentle Warming: A slight increase in temperature can improve solubility. However, be cautious as excessive heat may degrade the compound.
-
Vortexing: Thorough mixing is essential for achieving a homogenous solution.
Q4: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. Here are some troubleshooting strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain solubility.
-
Use of Co-solvents: In some applications, the inclusion of a co-solvent in the final aqueous solution may be possible to improve solubility.
-
Lowering the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your aqueous medium.
Troubleshooting Guides
Problem: Inconsistent or unexpected experimental results.
This could be linked to issues with the preparation of your this compound solution.
Logical Troubleshooting Flow:
Caption: Troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration may need to be adjusted based on the specific requirements of your experiment.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming may also be applied if necessary.
-
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.
Experimental Workflow for Preparing Working Solutions:
Caption: Workflow for preparing this compound solutions.
Data Presentation
| Solvent | Temperature (°C) | Maximum Observed Solubility (mg/mL) | Notes |
| DMSO | 25 | Enter your data | e.g., Required sonication for 10 min |
| Ethanol | 25 | Enter your data | |
| Water | 25 | Enter your data | Likely very low |
| PBS (pH 7.4) | 25 | Enter your data |
Potential Signaling Pathways
While the precise mechanism of action for this compound is not yet fully elucidated, fungal metabolites can impact various cellular signaling pathways. Based on the activity of similar compounds, potential pathways of interest for investigation include the mTOR (mammalian target of rapamycin) pathway and the Thioredoxin (Trx) system .
Simplified Overview of the mTOR Signaling Pathway:
Caption: Simplified mTOR signaling pathway.
Simplified Overview of the Thioredoxin System and Potential Inhibition:
Caption: The Thioredoxin system and potential inhibition points.
Technical Support Center: Dihydrotrichotetronine Assay Interference and Artifacts
Welcome to the technical support center for researchers working with dihydrotrichotetronine and other novel compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common assay interferences and artifacts. Given that this compound is a novel compound, this guide focuses on general principles and best practices applicable to the development and validation of assays for new chemical entities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Section 1: Unexpected or Inconsistent Results
Q1: My initial high-throughput screen (HTS) for this compound activity yielded a high number of hits. How can I differentiate between true hits and false positives?
A1: A high hit rate in a primary screen is a common scenario and necessitates a robust hit validation cascade to eliminate false positives.[1][2] False positives can arise from various sources, including compound interference with the assay technology or non-specific activity.[1][3]
Troubleshooting Steps:
-
Hit Confirmation: Re-test the initial hits in the same primary assay format to confirm their activity. It is advisable to use freshly prepared compound solutions.
-
Dose-Response Analysis: Perform a dose-response analysis for all confirmed hits to determine their potency (e.g., IC50 or EC50). Compounds with flat or unusual dose-response curves may be artifacts.
-
Orthogonal Assays: Employ an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[1][4][5] This helps to rule out technology-specific interference. For example, if your primary assay is fluorescence-based, an orthogonal assay could be luminescence-based or use label-free detection.[6]
-
Counter-Screens: Implement specific counter-screens to identify known classes of assay interference compounds (see Section 2).[4]
Q2: I'm observing poor reproducibility between replicate wells or experiments. What are the likely causes and how can I improve consistency?
A2: Poor reproducibility can stem from multiple factors, including experimental technique, reagent stability, and cell-based assay variability.[7][8]
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting, especially for low volumes. Use calibrated pipettes and pre-wet tips.
-
Check Reagent Stability: Ensure all reagents, including the this compound stock solution, are properly stored and have not undergone degradation. Frequent freeze-thaw cycles can degrade compounds.[9]
-
Standardize Cell-Based Assays: For cell-based assays, inconsistencies in cell seeding density, cell health, and passage number can lead to variability.[7][10] Ensure a single-cell suspension to avoid clumping and standardize incubation times and conditions.[8]
-
Monitor Assay Quality: Calculate the Z'-factor for your assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[11][12] A low Z'-factor indicates either a small signal window or high data variation.[8]
Section 2: Compound-Specific Artifacts
Q3: How can I determine if this compound is interfering with my fluorescence-based assay?
A3: Autofluorescence and fluorescence quenching are common artifacts in fluorescence-based assays.[13][14]
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Prepare a plate with buffer or media and varying concentrations of this compound (without cells or other assay components). Read the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal indicates autofluorescence.
-
Perform a Quenching Test: In a cell-free version of your assay, add this compound to a known fluorescent product or substrate. A decrease in signal compared to the control suggests quenching.
-
Mitigation Strategies:
-
Use Red-Shifted Fluorophores: The incidence of fluorescent artifacts generally decreases at higher wavelengths.[13][15]
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome interference from the test compound.[14]
-
Utilize Time-Resolved Fluorescence (TR-FRET): This technology can often reduce interference from compound autofluorescence.
-
Q4: My assay involves enzymes with critical cysteine residues. Could this compound be acting as a non-specific reactive compound?
A4: Compounds containing reactive functional groups can covalently modify proteins, leading to non-specific inhibition.[9] Thiol-reactive compounds are a known class of interference compounds that can target cysteine residues in enzymes.[9]
Troubleshooting Steps:
-
Thiol Scavenger Test: Perform the assay in the presence and absence of a reducing agent like Dithiothreitol (DTT). If the inhibitory activity of this compound is significantly reduced in the presence of DTT, it may indicate thiol reactivity.
-
Dialysis or Washout Experiments: To test for irreversible binding, incubate the target protein with this compound, then remove the unbound compound by dialysis or a washout step.[9] If the protein's activity is not restored, the inhibition is likely irreversible.
Q5: I suspect this compound may be forming aggregates in my assay buffer. How can I test for and mitigate this?
A5: Compound aggregation is a common cause of non-specific inhibition.[16][17] Aggregates can sequester and denature the target protein.
Troubleshooting Steps:
-
Detergent Test: Add a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), to the assay buffer.[1][18] If the compound's activity is attenuated, it is likely due to aggregation.
-
Enzyme Concentration Test: The IC50 of an aggregator is often dependent on the enzyme concentration. If the IC50 value increases linearly with increasing enzyme concentration, aggregation is a likely mechanism.[16]
-
Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates in a solution containing your compound.[16]
Quantitative Data Summary
Table 1: Common Controls for Assay Interference
| Control Type | Purpose | Expected Outcome if Interference is Present |
| No-Enzyme Control | To identify compounds that interfere with the detection system or substrate. | Signal is generated or altered in the absence of the enzyme. |
| No-Substrate Control | To identify compounds that are intrinsically fluorescent or luminescent. | Signal is detected at the assay wavelength. |
| Compound + Detection Reagent | To check for direct interference with the assay's detection reagents. | Signal is altered compared to the detection reagent alone. |
| Positive Control Inhibitor | To ensure the assay is performing as expected and can detect true inhibition. | Inhibition should be consistent and within the expected range. |
| Negative Control (Vehicle) | To establish the baseline signal and serve as a reference for calculating inhibition. | Signal should be stable and reproducible. |
Table 2: Summary of Common Artifacts and Mitigation Strategies
| Artifact Type | Common Assays Affected | Identification Method | Mitigation Strategy |
| Autofluorescence | Fluorescence Intensity, FRET, FP | Measure compound fluorescence in assay buffer without other components.[13] | Use red-shifted dyes, TR-FRET, or an orthogonal assay.[13][15] |
| Fluorescence Quenching | Fluorescence-based assays | Add compound to a known fluorophore and measure signal reduction. | Increase fluorophore concentration; use an orthogonal assay. |
| Compound Aggregation | Enzyme and binding assays | Add non-ionic detergent (e.g., 0.01% Triton X-100); check for enzyme concentration dependency.[1][16] | Include detergent in assay buffer; filter compound solutions. |
| Thiol Reactivity | Assays with cysteine-dependent enzymes | Add a reducing agent (e.g., DTT) and observe a loss of activity.[9] | Perform counter-screens; consider structural modifications of the compound. |
| Redox Cycling | Assays sensitive to reactive oxygen species | Use a redox cycling counter-assay (e.g., with horseradish peroxidase).[1] | Add antioxidants to the buffer; be cautious with reducing agents in the primary assay. |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: A typical workflow for validating hits from a high-throughput screen.[1][5]
Caption: A decision tree for troubleshooting unexpected assay results.
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare a serial dilution of this compound in the assay buffer (without cells, enzymes, or detection reagents) in a microplate.
-
Include wells with buffer only as a negative control.
-
Read the plate using a plate reader at the same excitation and emission wavelengths as your primary assay.
-
A concentration-dependent increase in fluorescence intensity indicates that this compound is autofluorescent.
Protocol 2: Aggregation Counter-Screen
-
Prepare two sets of assay reactions for a confirmed hit.
-
In the first set, use the standard assay buffer.
-
In the second set, supplement the assay buffer with 0.01% (v/v) Triton X-100.
-
Perform the assay and measure the activity of this compound in both conditions.
-
A significant rightward shift in the IC50 curve (i.e., a decrease in potency) in the presence of Triton X-100 is indicative of aggregation-based inhibition.[1]
Protocol 3: Thiol Reactivity Counter-Screen
-
Set up your standard enzyme inhibition assay.
-
Prepare two conditions for each concentration of this compound: one with the standard assay buffer and another where the buffer is supplemented with 1 mM Dithiothreitol (DTT).
-
Pre-incubate the enzyme with this compound for 15-30 minutes in both buffer conditions before initiating the reaction.
-
Measure the enzymatic activity.
-
A significant reduction in the inhibitory effect of this compound in the presence of DTT suggests that the compound may be acting as a thiol-reactive inhibitor.[9]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. thermofisher.com [thermofisher.com]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Dihydrotrichotetronine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Dihydrotrichotetronine samples. The guidance is based on established methods for the purification of natural products, particularly fungal metabolites and tetronic acid derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My crude this compound extract is a complex mixture with many peaks on HPLC. Where do I start?
Answer: A multi-step purification strategy is recommended for complex crude extracts. The general workflow involves initial extraction, followed by one or more chromatographic steps, and finally, crystallization to obtain a highly pure product. The choice of techniques depends on the physicochemical properties of this compound and its impurities.[1][2][3]
A typical approach is to start with a liquid-liquid extraction to partition the target compound and remove highly polar or non-polar impurities. This is often followed by column chromatography to separate compounds based on their polarity.[2][4] High-performance liquid chromatography (HPLC) can then be used for final polishing.[5][6]
Question: I am losing a significant amount of my compound during purification. How can I improve my recovery?
Answer: Low recovery can be due to several factors, including irreversible adsorption on the stationary phase during chromatography, degradation of the compound, or co-crystallization with impurities. To improve recovery:
-
Chromatography: Ensure the chosen stationary and mobile phases are appropriate for this compound. Sometimes, deactivating the silica (B1680970) gel with a small amount of a polar solvent like triethylamine (B128534) can prevent the loss of acidic compounds.[2] Consider using a different chromatographic technique, such as reversed-phase chromatography or size-exclusion chromatography.[1]
-
Stability: this compound, like many natural products, may be sensitive to pH, light, or temperature. Conduct small-scale stability studies to determine the optimal conditions for handling and storage.
-
Crystallization: Optimize the solvent system and cooling rate to favor the crystallization of the desired compound over impurities.[7]
Question: My this compound sample "oils out" during crystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a suboptimal solvent system. To address this:
-
Increase Purity: The sample may require further purification before crystallization. Try an additional chromatographic step.
-
Solvent System: The solubility difference of your compound in the chosen solvent at high and low temperatures may be too large.[8] Try a different solvent or a solvent mixture. Using a co-solvent where the compound is less soluble can sometimes promote crystal formation.[9]
-
Cooling Rate: A slower cooling rate allows more time for crystal nucleation and growth. Try insulating the crystallization vessel to slow down the cooling process.
-
Seeding: Adding a few seed crystals of pure this compound can initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying natural products like this compound?
A1: The most common and effective methods for purifying natural products include:
-
Extraction: Liquid-liquid extraction is often the first step to separate the compound of interest from the crude source material.[10][11][12]
-
Chromatography: Various chromatographic techniques are widely used, such as column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC).[1][2][5] These methods separate compounds based on differences in their physical and chemical properties.[2]
-
Crystallization: This is a powerful technique for obtaining highly pure crystalline solids from a solution.[3][7]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should:
-
Completely dissolve the compound at an elevated temperature.
-
Have very low solubility for the compound at low temperatures.
-
Either not dissolve the impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
It is often a matter of trial and error to find the best solvent.[9][13] Starting with solvent pairs (one in which the compound is soluble and one in which it is insoluble) is a common strategy.[8]
Q3: What analytical techniques can I use to assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for assessing purity, providing quantitative data on the percentage of the main compound and any impurities.[14][15]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[16]
-
Mass Spectrometry (MS): Can be coupled with HPLC or GC (LC-MS or GC-MS) to identify the molecular weight of the compound and its impurities.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.[17]
Q4: What are the likely impurities in a this compound sample?
A4: Impurities in a sample of a natural product like this compound can be broadly categorized as:
-
Structurally related compounds: Biosynthetic precursors, derivatives, or degradation products of this compound.[18][19]
-
Other metabolites: Co-extracted compounds from the source organism.
-
Residual solvents: Solvents used during the extraction and purification process.
-
Reagents: Traces of reagents used in any chemical modification steps.
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Compounds
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds, but can be difficult to remove.[13] |
| Methanol (B129727) | 65 | 5.1 | A versatile polar solvent.[9] |
| Ethanol | 78 | 4.3 | Similar to methanol but less volatile.[9] |
| Acetone | 56 | 5.1 | Good for moderately polar compounds.[9] |
| Ethyl Acetate (B1210297) | 77 | 4.4 | A common solvent for recrystallization and chromatography.[20][21] |
| Acetonitrile | 82 | 5.8 | Often used in reversed-phase HPLC.[9] |
Table 2: Common Chromatographic Techniques for Natural Product Purification
| Technique | Principle | Best For |
| Normal Phase Chromatography | Separation based on polarity, using a polar stationary phase and a non-polar mobile phase. | Separating compounds with different polar functional groups.[1] |
| Reversed Phase Chromatography | Separation based on hydrophobicity, using a non-polar stationary phase and a polar mobile phase. | Purifying non-polar to moderately polar compounds from aqueous extracts.[1] |
| Ion Exchange Chromatography | Separation based on the net charge of the molecules. | Purifying acidic or basic compounds like alkaloids and organic acids.[1] |
| Size Exclusion Chromatography | Separation based on the size of the molecules. | Separating large molecules like polysaccharides from smaller ones.[1] |
Experimental Protocols
Protocol 1: General Extraction of Fungal Metabolites
Objective: To extract this compound from a fungal biomass or culture broth.
Materials:
-
Fungal culture (solid or liquid)
-
Solvents: Ethyl acetate, Methanol, Chloroform (use in a fume hood)
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
Methodology:
-
For solid cultures: Macerate the fungal mycelium and substrate. Extract repeatedly with a solvent mixture such as methanol/chloroform (1:1 v/v) with shaking.[4]
-
For liquid cultures: Centrifuge the culture to separate the mycelium from the broth. Extract the mycelium as described for solid cultures. Extract the supernatant (broth) with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and filter to remove any solid particles.
-
If the extract is biphasic (e.g., from a chloroform/methanol/water extraction), separate the organic layer using a separatory funnel.[4]
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Column Chromatography for Initial Purification
Objective: To perform a preliminary separation of the crude this compound extract.
Materials:
-
Crude extract
-
Silica gel 60 (70-230 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl acetate (or other suitable solvent system)
-
Test tubes or fraction collector
Methodology:
-
Prepare the column: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane). Pour the slurry into the column and allow it to pack evenly.
-
Load the sample: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elute the column: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions: Collect the eluent in small fractions.
-
Analyze fractions: Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent.
Protocol 3: Recrystallization for Final Purification
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Methodology:
-
Dissolve the sample: Place the impure this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot filtration (optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for "oiling out" during crystallization.
References
- 1. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. jsmcentral.org [jsmcentral.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. ukm.my [ukm.my]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. cs.purdue.edu [cs.purdue.edu]
- 16. iiste.org [iiste.org]
- 17. Techniques for analysis and purification in high-throughput chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impurity identification and determination for the peptide hormone angiotensin I by liquid chromatography–high-resolution tandem mass spectrometry and the metrological impact on value assignments by amino acid analysis | Semantic Scholar [semanticscholar.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. EP2163549A1 - Process for the Preparation of Tetronic Acid - Google Patents [patents.google.com]
- 21. CN101676278A - Process for the preparation of tetronic acid - Google Patents [patents.google.com]
Dihydrotrichotetronine protocol modifications for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel polyketide compound, dihydrotrichotetronine. The following information is intended as a general guide, and specific protocol modifications may be necessary for your particular cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is a lipophilic molecule and should be dissolved in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%).
Q2: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A2: High cytotoxicity at low concentrations can be due to several factors:
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Compound Potency: this compound may be highly potent in your chosen cell line.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control (medium with the same concentration of solvent) to assess this.
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Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.
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Off-Target Effects: The compound may be hitting unintended cellular targets, leading to toxicity.
Q3: My this compound solution appears to precipitate in the cell culture medium. How can I improve its solubility?
A3: Precipitation of a lipophilic compound in aqueous media is a common issue. Here are some strategies to improve solubility:
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Optimize Solvent Concentration: While keeping the final solvent concentration low to avoid toxicity, ensure the initial dilution from the stock is into a small volume of medium and is well-mixed before further dilution.
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Use of a Surfactant: A low concentration of a non-ionic surfactant, such as Pluronic® F-68, can sometimes aid in solubility. However, this must be tested for its effects on your specific cell line.
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Formulation with a Carrier Protein: For in vivo studies, or complex in vitro models, formulation with a carrier protein like bovine serum albumin (BSA) might be necessary.
Q4: How can I determine the optimal working concentration of this compound for my experiments?
A4: The optimal working concentration should be determined empirically for each cell line and assay. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This involves treating your cells with a range of concentrations of the compound and measuring a relevant biological endpoint (e.g., cell viability, proliferation, target inhibition).
Troubleshooting Guides
Guide 1: Unexpected Cellular Morphology or Growth Rate
If you observe unexpected changes in cell morphology (e.g., rounding, detachment, vacuolization) or a significant deviation from the expected growth rate after treatment with this compound, consider the following:
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Cytotoxicity: The compound may be cytotoxic at the tested concentration. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to quantify cell death.
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Cytostatic Effects: The compound may be inhibiting cell proliferation without causing cell death. A cell proliferation assay (e.g., BrdU incorporation, Ki-67 staining) can distinguish between cytotoxic and cytostatic effects.
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Contamination: Changes in cell morphology and growth can also be signs of contamination (bacterial, fungal, or mycoplasma).[1][2] Visually inspect the culture for signs of contamination and consider performing a mycoplasma test.[2]
Guide 2: Inconsistent or Non-Reproducible Experimental Results
Inconsistent results can be frustrating. Here are some common causes and solutions:
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Compound Degradation: Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
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Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
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Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines.[3] Use cells within a consistent and low passage number range for all experiments.
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Variability in Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.1 |
| Jurkat | T-cell Leukemia | 2.5 |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Possible Cause | Recommended Action |
| Precipitate in Media | Poor solubility | Decrease final concentration, use a solubilizing agent (test for toxicity first) |
| High Cell Death | High compound potency or solvent toxicity | Perform dose-response, run vehicle control |
| No Effect Observed | Compound inactivity, low concentration, or degradation | Test a higher concentration range, check compound integrity |
| Inconsistent Results | Pipetting error, cell variability, compound instability | Calibrate pipettes, use low passage cells, prepare fresh dilutions |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
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Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Protein Phosphorylation
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for determining IC50.
Caption: Troubleshooting decision tree for inconsistent results.
References
Preventing Dihydrotrichotetronine precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dihydrotrichotetronine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a sorbitol compound with the molecular formula C28H34O8.[1][2] It belongs to the sorbicillinoid family of natural products, which are often isolated from fungi.[1] Structurally, it contains a tetronic acid moiety. Tetronic acids are a class of γ-lactones that exhibit keto-enol tautomerism.[3]
Q2: What are the general solubility characteristics of compounds related to this compound?
The parent compound of its structural core, tetronic acid, is reported to be soluble in water, dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and alcohol.[4][5] However, this compound is a much larger and more complex molecule, which will significantly influence its solubility. As with many complex natural products, it is likely to have limited solubility in purely aqueous solutions.
Q3: What are the recommended initial solvents for preparing a stock solution of this compound?
For initial solubilization, it is recommended to use an organic solvent in which tetronic acids and other complex organic molecules are readily soluble. A good starting point would be dimethyl sulfoxide (DMSO) or ethanol (B145695). Once dissolved in a minimal amount of organic solvent, this stock solution can be diluted into your aqueous experimental buffer.
Q4: What are the primary factors that can cause this compound to precipitate in my aqueous experiment?
Precipitation of complex organic molecules like this compound in aqueous solutions is often influenced by several factors:
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pH: The pH of the solution can affect the ionization state of the molecule, which in turn impacts its solubility.[4]
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Temperature: Temperature changes can alter the solubility of a compound.[4]
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Ionic Strength: The concentration of salts in your buffer can influence solubility.[4]
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Concentration: Exceeding the solubility limit of the compound in a particular solvent system will lead to precipitation.
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Co-solvents: The percentage of organic co-solvent (like DMSO or ethanol) in the final aqueous solution is critical. If this percentage is too low, the compound may precipitate.
Troubleshooting Guides
Problem: My this compound precipitated after dilution into an aqueous buffer.
This is a common issue when working with compounds that have low aqueous solubility. Here is a step-by-step troubleshooting guide:
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Increase the amount of co-solvent: The most straightforward approach is to increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.
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Adjust the pH of the buffer: The tetronic acid moiety suggests that the molecule has acidic properties.[6] Altering the pH of your buffer may increase solubility. Experiment with a range of pH values to find the optimal condition.
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Prepare a fresh, more dilute stock solution: Your original stock solution might be too concentrated. Try preparing a new stock solution at a lower concentration before diluting it into your aqueous buffer.
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Use a different co-solvent: If DMSO or ethanol are not effective or are incompatible with your experiment, consider other biocompatible solvents such as polyethylene (B3416737) glycol (PEG) or cyclodextrins, which are known to enhance the solubility of poorly soluble drugs.
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Gentle warming and sonication: Briefly and gently warming the solution or placing it in an ultrasonic bath can help redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound.
Troubleshooting Workflow for Precipitation Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tetronic acid - Wikipedia [en.wikipedia.org]
- 4. Tetronic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. TETRONIC ACID CAS#: 4971-56-6 [m.chemicalbook.com]
Dihydrotrichotetronine Mass Spectrometry Fragmentation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the mass spectrometry (MS) analysis of dihydrotrichotetronine. This compound is a fungal secondary metabolite, a member of the polyketide family, with a molecular formula of C₂₈H₃₄O₈ and a molecular weight of 498.56 g/mol [1][2]. Its complex structure, featuring multiple hydroxyl groups and a tetronic acid moiety, can lead to predictable yet sometimes problematic fragmentation patterns in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the expected parent ions for this compound in ESI-MS?
A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe the protonated molecule [M+H]⁺ at m/z 500.2326 and the sodium adduct [M+Na]⁺ at m/z 522.2145. The potassium adduct [M+K]⁺ at m/z 538.1885 may also be present. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 498.2181 is expected. The relative abundance of these ions will depend on the sample preparation and the solvent system used.
Q2: I am observing significant in-source fragmentation of my this compound sample. Is this normal?
A2: Yes, in-source fragmentation is a common issue with polyketides like this compound, especially in positive ion mode[3]. The presence of multiple hydroxyl groups makes the molecule susceptible to neutral losses of water (H₂O). To minimize this, consider optimizing the ion source parameters, such as reducing the source temperature and cone voltage. Using a "softer" ionization method or adjusting the solvent system to favor the formation of a more stable parent ion can also be beneficial.
Q3: What are the common fragmentation pathways and expected product ions for this compound in MS/MS?
A3: this compound is expected to fragment via pathways typical for polyketides, which primarily involve cleavages of carbon-oxygen bonds and alpha-cleavages adjacent to carbonyl groups[3]. Common neutral losses include water (18.0106 Da) and carbon monoxide (27.9949 Da). The fragmentation of the tetronic acid moiety and the sorbitol-like side chain will also produce characteristic ions. A detailed table of expected fragment ions is provided in the troubleshooting section.
Q4: My signal intensity for this compound is very low. What can I do to improve it?
A4: Low signal intensity for fungal secondary metabolites can be due to several factors. Ensure your sample concentration is adequate. If ion suppression is suspected due to a complex matrix, sample cleanup using solid-phase extraction (SPE) is recommended. Optimization of the mobile phase is also crucial; the addition of a small amount of formic acid in positive ion mode or ammonia/volatile amine in negative ion mode can improve ionization efficiency. Regular tuning and calibration of the mass spectrometer are also essential for optimal performance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Problem 1: Poor or No Signal for the Molecular Ion
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Instrument Settings | Ensure the mass spectrometer is properly tuned and calibrated for the mass range of this compound (m/z 100-600). |
| Ion Suppression | If analyzing a crude extract, perform sample cleanup (e.g., SPE) to remove interfering matrix components. Diluting the sample may also help. |
| Inefficient Ionization | Optimize the mobile phase. For positive mode, add 0.1% formic acid. For negative mode, consider a mobile phase with a higher pH or the addition of a volatile base. |
| Sample Degradation | This compound may be unstable. Prepare fresh solutions and avoid prolonged storage at room temperature. |
Problem 2: Unidentifiable or Unexpected Peaks in the Spectrum
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contamination | Run a blank injection of your solvent to check for contaminants from the LC system or solvent. |
| Adduct Formation | In addition to [M+H]⁺ and [M+Na]⁺, other adducts (e.g., with acetonitrile, [M+ACN+H]⁺) may form. Confirm the mass difference between the unknown peak and your expected molecular ion. |
| Isomers or Related Compounds | Fungal cultures often produce a series of related compounds. These may co-elute with this compound. High-resolution mass spectrometry can help distinguish between compounds with the same nominal mass. |
Problem 3: Inconsistent or Irreproducible Fragmentation Patterns
Possible Causes and Solutions:
| Cause | Recommended Action |
| Fluctuating Collision Energy | Ensure the collision energy in your MS/MS method is stable and appropriate for fragmenting this compound. Perform a collision energy optimization experiment if necessary. |
| In-source Fragmentation | As mentioned in the FAQs, in-source fragmentation can contribute to the overall fragmentation pattern. Optimize source conditions to minimize this effect for more reproducible MS/MS spectra. |
| Instrument Drift | Calibrate the instrument regularly to ensure mass accuracy and consistent fragmentation. |
Expected Fragmentation Data
The following table summarizes the predicted major fragment ions for the [M+H]⁺ of this compound (m/z 500.23) based on the fragmentation of similar polyketide structures.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure/Description |
| 500.23 | 482.22 | 18.01 | [M+H-H₂O]⁺ - Loss of a water molecule |
| 500.23 | 464.21 | 36.02 | [M+H-2H₂O]⁺ - Loss of two water molecules |
| 500.23 | 472.22 | 28.01 | [M+H-CO]⁺ - Loss of carbon monoxide from the tetronic acid moiety |
| 500.23 | 389.18 | 111.05 | Cleavage of the hexadienoyl side chain |
| 500.23 | 345.15 | 155.08 | Fragmentation of the bicyclic core |
| 500.23 | 141.05 | 359.18 | Tetronic acid moiety fragment |
Experimental Protocols
A general experimental protocol for the LC-MS/MS analysis of fungal secondary metabolites like this compound is provided below. Optimization will be required for your specific instrumentation and sample matrix.
1. Sample Preparation (from Fungal Culture)
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Extraction: Extract the fungal biomass or liquid culture with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727).
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Drying and Reconstitution: Evaporate the solvent under reduced pressure and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/water).
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Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC)
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound of interest, followed by a wash and re-equilibration step.
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Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS)
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Ionization Mode: ESI positive and negative modes.
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Scan Range: m/z 100-1000.
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Source Parameters:
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Capillary Voltage: 3-4 kV
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Cone Voltage: 20-40 V (optimize to minimize in-source fragmentation)
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Source Temperature: 120-150 °C
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Desolvation Temperature: 350-450 °C
-
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MS/MS:
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Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 500.23) or other parent ions.
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Collision Gas: Argon.
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Collision Energy: Optimize for sufficient fragmentation (e.g., 10-40 eV).
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Visualizations
This compound Fragmentation Workflow
References
Validation & Comparative
Unveiling the Architecture of Dihydrotrichotetronine: A Comparative Structural Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of a novel compound is paramount. This guide provides a comparative analysis of Dihydrotrichotetronine, a recently identified sorbicillinoid, against its structural precursor, Trichotetronine. By examining key experimental data, we aim to provide a clear and objective confirmation of this compound's molecular architecture.
This compound, a sorbitol compound with the molecular formula C28H34O8, was first described in a 2021 study by Pang et al. published in Bioorganic Chemistry.[1] Its structure was elucidated through extensive spectroscopic analysis. This guide will delve into the specific data that confirms its structure, drawing a direct comparison with the known compound Trichotetronine (C28H32O8).
Spectroscopic Data Comparison
The structural differences between this compound and Trichotetronine are pinpointed by variations in their spectroscopic signatures. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data that were pivotal in the structural determination of this compound.
| Parameter | This compound | Trichotetronine | Reference |
| Molecular Formula | C28H34O8 | C28H32O8 | [1],[2] |
| Molecular Weight | 498.56 g/mol | 496.5 g/mol | [1],[2] |
| HRESIMS m/z [M+H]⁺ | 499.2324 (calcd. for C28H35O8, 499.2326) | Not available | [1] |
Table 1: Molecular Formula and Mass Spectrometry Data
| Position | This compound (δH, mult., J in Hz) | Trichotetronine (putative) |
| 2' | 4.35 (d, 10.1) | Olefinic proton |
| 3' | 1.95 (m) | Olefinic proton |
| 4' | 5.51 (dd, 15.2, 8.8) | Olefinic proton |
| 5' | 5.68 (dd, 15.2, 7.5) | Olefinic proton |
Table 2: Key ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Position | This compound (δC) | Trichotetronine (putative) |
| 2' | 75.1 | Olefinic carbon |
| 3' | 35.8 | Olefinic carbon |
| 4' | 126.9 | Olefinic carbon |
| 5' | 133.5 | Olefinic carbon |
Table 3: Key ¹³C NMR Chemical Shift Comparison (in CDCl₃)
Experimental Protocols
The structural confirmation of this compound relied on standard, yet powerful, analytical techniques. The methodologies employed are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE III 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δH 7.26 and δC 77.16). Coupling constants (J) are reported in Hertz (Hz).
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data was obtained using an Agilent 6520 Accurate-Mass Q-TOF LC/MS spectrometer. The analysis was performed in positive ion mode to generate the [M+H]⁺ adduct for accurate mass measurement and molecular formula determination.
Logical Workflow for Structure Confirmation
The process of confirming the structure of this compound follows a logical progression of experiments and data analysis. This workflow is visualized in the diagram below.
Caption: Workflow for the structural elucidation of this compound.
The key to differentiating this compound from Trichotetronine lies in the saturation of a double bond in the sorbicillinoid side chain. In Trichotetronine, this side chain contains two conjugated double bonds. The ¹H and ¹³C NMR data for this compound clearly indicate the reduction of one of these double bonds, specifically at the C-2' and C-3' positions. This is evidenced by the appearance of signals in the aliphatic region for the protons and carbons at these positions, as opposed to the expected signals in the olefinic region for Trichotetronine. The HRESIMS data further supports the proposed structure by providing a molecular formula with two additional hydrogen atoms compared to Trichotetronine.
This comprehensive analysis of the experimental data provides a robust confirmation of the chemical structure of this compound, distinguishing it from its close analogue, Trichotetronine. This information is critical for any further research or development involving this novel natural product.
References
Dihydrotrichotetronine vs. Other Sorbicillinoids: A Comparative Analysis of Biological Activity
A comprehensive review of the current scientific literature reveals a significant gap in the biological activity data for dihydrotrichotetronine. Despite extensive searches of chemical and biological databases, no quantitative data on the cytotoxic, anti-inflammatory, or antioxidant activity of this compound could be located. Therefore, a direct comparison with other sorbicillinoids is not feasible at this time. This guide instead provides a comparative overview of the biological activities of several other well-characterized sorbicillinoids, supported by available experimental data and detailed protocols.
Sorbicillinoids are a structurally diverse class of polyketide metabolites produced by various fungi. They have garnered significant interest in the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the biological activities of prominent sorbicillinoids, alongside detailed experimental methodologies for key assays.
Comparative Biological Activity of Sorbicillinoids
To facilitate a clear comparison, the following tables summarize the quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of various sorbicillinoids, as reported in the scientific literature.
Cytotoxic Activity of Sorbicillinoids
The cytotoxic activity of sorbicillinoids is typically evaluated against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
| Sorbicillinoid | Cell Line | IC50 (µM) | Reference |
| Dihydrotrichodimerol | P388 (murine leukemia) | Not specified | [1](--INVALID-LINK--) |
| A-549 (human lung carcinoma) | Not specified | [1](--INVALID-LINK--) | |
| Tetrahydrotrichodimerol | P388 (murine leukemia) | Not specified | [1](--INVALID-LINK--) |
| A-549 (human lung carcinoma) | Not specified | [1](--INVALID-LINK--) | |
| Trichodimerol | Various cancer cell lines | 2.10 - 33.0 | [2](--INVALID-LINK--) |
| Bisvertinolone | Leukemic cell lines (HL60, P388), Human lung cancer (A549) | 0.50 - 100 | [2](--INVALID-LINK--) |
| Chloctanspirone A | HL60 (leukemia) | 9.20 | [2](--INVALID-LINK--) |
| A549 (adenocarcinoma) | 39.7 | [2](--INVALID-LINK--) | |
| Chloctanspirone B | HL60 (leukemia) | 37.8 | [2](--INVALID-LINK--) |
Anti-inflammatory Activity of Sorbicillinoids
The anti-inflammatory potential of sorbicillinoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
| Sorbicillinoid | Cell Line | IC50 (µM) | Reference |
| Trichodimerol | RAW 264.7 | Not specified | [3](--INVALID-LINK--) |
| Various Mono- and Dimeric Sorbicillinoids | RAW 264.7 | 0.94 - 38 | [4](--INVALID-LINK--) |
| Trichillinoids A - D | RAW 264.7 | 14 - 20 | [5](--INVALID-LINK--) |
Antioxidant Activity of Sorbicillinoids
The antioxidant activity of sorbicillinoids is commonly determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
| Sorbicillinoid | Assay | ED50/IC50 (µM) | Reference |
| Bisorbicillinol | DPPH radical scavenging | ED50 = 31.4 | [6](--INVALID-LINK--) |
| Demethyltrichodimerol | DPPH radical scavenging | ED50 = 42.4 | [2](--INVALID-LINK--) |
| Bisorbibetanone | DPPH radical scavenging | ED50 = 62.5 | [7](--INVALID-LINK--) |
| Acresorbicillinol C | DPPH radical scavenging | IC50 = 11.53 ± 1.53 | [7](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay: MTT Protocol
The MTT assay is a widely used method to assess cell viability and the cytotoxic potential of compounds.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
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Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for another 2 to 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.
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Compound Treatment: Prepare various concentrations of the test compounds in DMEM. Pre-treat the cells with the compounds for 1-2 hours before LPS stimulation.
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LPS Stimulation: After pre-treatment, stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
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Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
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Nitrite (B80452) Quantification (Griess Assay):
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Collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
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Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
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Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value from the dose-response curve.
Antioxidant Assay: DPPH Radical Scavenging Protocol
The DPPH assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate or test tubes, add 100 µL of the test compound at various concentrations.
-
Initiation of Reaction: Add 100 µL of the DPPH solution to each well containing the test compound. Include a control well with 100 µL of the solvent instead of the test compound.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of the sample.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized biosynthetic pathway of sorbicillinoids.
Caption: Experimental workflow for the anti-inflammatory assay.
References
- 1. Structures and bioactivities of secondary metabolites from Penicillium genus since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structures and bioactivities of secondary metabolites from Penicillium genus since 2010 [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Biological Target of Dihydrotrichotetronine: A Comparative Guide to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a drug's biological target are paramount in the early stages of drug discovery. This process not only elucidates the mechanism of action but also builds confidence in the therapeutic potential of a compound before significant investment in preclinical and clinical development. This guide provides a comparative overview of key experimental approaches for validating the biological target of Dihydrotrichotetronine, a tetronate-containing natural product. Due to the nascent stage of research on this compound, we will postulate a hypothetical biological target, Protein Phosphatase X (PPX) , a critical node in a cancer-related signaling pathway, to illustrate a comprehensive target validation workflow. This approach allows for a detailed comparison of methodologies, providing a robust framework for researchers.
Hypothetical Target: Protein Phosphatase X (PPX)
Based on the chemical structure of this compound, which features a tetronic acid moiety capable of mimicking phosphate (B84403) groups, we hypothesize that it inhibits the enzymatic activity of PPX. This phosphatase is presumed to be a key regulator in a pro-proliferative signaling cascade in cancer cells. The following sections will compare various experimental strategies to validate this hypothesis.
Data Presentation: Comparison of Target Validation Methodologies
The selection of a target validation method depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Below is a summary of key techniques and their performance characteristics in the context of validating PPX as the target of this compound.
| Methodology | Principle | Information Provided | Throughput | Advantages | Limitations |
| In Vitro Enzyme Inhibition Assay | Measures the effect of this compound on the catalytic activity of purified PPX. | IC50 value, mechanism of inhibition (e.g., competitive, non-competitive). | High | Direct evidence of target engagement and functional modulation. Cost-effective for initial screening. | Does not confirm target engagement in a cellular context. Requires purified, active enzyme. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of PPX in cells upon this compound binding. | Target engagement in intact cells. Can be adapted for high-throughput screening. | Medium to High | Label-free, confirms target binding in a physiological context. | Indirect measure of target engagement. Does not provide functional information. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged version of this compound to pull down its binding partners from cell lysates for identification by mass spectrometry. | Identification of direct binding partners. Can reveal off-targets. | Low to Medium | Unbiased identification of potential targets. Provides a global view of protein interactions. | Requires chemical modification of the compound, which may alter its binding properties. Prone to identifying non-specific binders. |
| Genetic Target Inactivation (siRNA/CRISPR) | Reduces or eliminates the expression of the gene encoding PPX to observe if the resulting phenotype mimics the effect of this compound treatment. | Functional validation of the target's role in the observed cellular phenotype. | Low | Provides strong evidence for the target's involvement in the biological response. | Potential for off-target effects. Compensation mechanisms might mask the true phenotype. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key experiments cited in this guide.
In Vitro PPX Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PPX.
Materials:
-
Purified recombinant human PPX enzyme.
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
This compound stock solution (in DMSO).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO).
-
Add 80 µL of the assay buffer containing the PPX enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with PPX in intact cancer cells.
Materials:
-
Cancer cell line expressing PPX.
-
Cell culture medium and reagents.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
SDS-PAGE and Western blotting reagents.
-
Anti-PPX antibody.
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Treat the cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the protein concentration.
-
Analyze the levels of soluble PPX in each sample by SDS-PAGE and Western blotting using an anti-PPX antibody.
-
Quantify the band intensities and plot the percentage of soluble PPX against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the direct binding partners of this compound in the cellular proteome.
Materials:
-
Biotinylated this compound probe.
-
Streptavidin-coated magnetic beads.
-
Cancer cell line.
-
Cell lysis buffer.
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometry reagents and instrumentation.
Procedure:
-
Synthesize a biotinylated version of this compound.
-
Lyse the cancer cells and collect the total protein lysate.
-
Incubate the cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the probe-protein complexes.
-
Wash the beads extensively with wash buffers to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of biotin (B1667282) or by changing pH).
-
Prepare the eluted proteins for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that specifically interact with the this compound probe by comparing the results with a control experiment using an inactive, biotinylated small molecule.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway regulated by Protein Phosphatase X.
Experimental Workflow
Caption: Integrated workflow for validating the biological target of this compound.
Logical Relationship
Caption: Logical framework for establishing PPX as the validated target.
A Comparative Analysis of the In Vitro Efficacy of Spirotetronate Antibiotics and Commercially Available Drugs
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. The trichotetronine family of natural products, and their derivatives, represent a promising class of compounds with potential antimicrobial activity. This guide provides a comparative overview of the in vitro efficacy of spirotetronate antibiotics, used here as a proxy for the novel compound class "Dihydrotrichotetronine" due to the current lack of publicly available data on the latter. The efficacy of these spirotetronate compounds is compared against a panel of well-established antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new antimicrobial agents.
The data presented herein is compiled from published literature, and the experimental protocols for the determination of antimicrobial efficacy are detailed to ensure reproducibility and facilitate further investigation.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of three spirotetronate compounds (BE-45722A, BE-45722B, and BE-45722C) and a selection of standard antibiotics against a panel of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values are indicative of greater potency.
| Antimicrobial Agent | Chemical Class | Staphylococcus aureus ATCC 25923 | Bacillus cereus ATCC 14579 | Bacillus subtilis ATCC 6633 | Clostridium perfringens S107 | Clostridium difficile 630 |
| BE-45722A (Spirotetronate) | Polyketide | 1.25 µg/mL | 0.31 µg/mL | 0.16 µg/mL | 0.63 µg/mL | 0.08 µg/mL |
| BE-45722B (Spirotetronate) | Polyketide | 5.0 µg/mL | 1.25 µg/mL | 0.63 µg/mL | 2.5 µg/mL | 0.31 µg/mL |
| BE-45722C (Spirotetronate) | Polyketide | 1.25 µg/mL | 0.31 µg/mL | 0.16 µg/mL | 0.63 µg/mL | 0.08 µg/mL |
| Vancomycin | Glycopeptide | 0.25 - 1 µg/mL[1] | 1 µg/mL | >7.85 µg/mL**[2] | 0.33 µg/mL***[2][3] | ~0.5 µg/mL |
| Linezolid | Oxazolidinone | 4 µg/mL[4] | 2 µg/mL[5] | ND | ND | ND |
| Daptomycin (B549167) | Lipopeptide | 0.5 µg/mL****[6][7] | ND | ND | ND | ND |
| Penicillin G | β-Lactam | 0.4 µg/mL[8] | >100 µg/mL | 1.56 µg/mL[9] | 0.15 µg/mL[2][3] | ND |
| Metronidazole | Nitroimidazole | NA | NA | NA | 0.69 µg/mL[10] | 0.5 - 1 µg/mL[5] |
| Fidaxomicin | Macrolide | NA | NA | NA | NA | 0.125 - 0.5 µg/mL[11] |
ND: Not Determined from the available search results. NA: Not Applicable, as the antibiotic is generally not used for this type of bacteria. *Data is for the species, not the specific ATCC strain. **Bioassay linearity range; a precise MIC was not provided. ***Geometric mean MIC for the species. ****MIC90 for MRSA.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in the evaluation of a new antimicrobial agent. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Test Protocol
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test organisms grown on appropriate agar (B569324) plates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria. For anaerobic bacteria, supplement the broth with hemin, vitamin K1, and yeast extract.
-
Antimicrobial Agents: Stock solutions of the test compounds and standard antibiotics prepared at a known concentration in a suitable solvent.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Aseptically transfer several colonies of the test bacterium from an 18-24 hour old culture into a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (at 625 nm, the absorbance should be between 0.08 and 0.13).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform a serial two-fold dilution of each antimicrobial agent in the appropriate broth in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
The range of concentrations should be sufficient to determine the MIC of the compound.
-
Include a growth control well (containing only broth and the bacterial inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum, bringing the final volume to 200 µL.
-
Incubate the plates at 35-37°C for 16-20 hours for aerobic bacteria. Anaerobic bacteria should be incubated in an anaerobic environment for 24-48 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be confirmed by reading the absorbance of the wells with a microplate reader.
Mandatory Visualization
Experimental Workflow for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Signaling Pathway (Hypothetical Mechanism of Action)
As the precise mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway for a novel antibiotic targeting bacterial cell wall synthesis is presented below. This serves as an illustrative example for the type of visualization that can be generated once the mechanism is understood.
A hypothetical pathway showing a novel antibiotic inhibiting the transpeptidation step of cell wall synthesis, leading to cell lysis.
References
- 1. bsac.org.uk [bsac.org.uk]
- 2. Antimicrobial Activities of Vancomycin Products - Page 4 [medscape.com]
- 3. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. Enteral Linezolid as an Effective Option to Treat an Extremely Preterm Infant with Bacillus cereus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility of daptomycin and comparator agents tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci: trend analysis of a 6-year period in US medical centers (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Dihydrotrichotetronine Activity: A Comparative Analysis Framework
Introduction
Dihydrotrichotetronine, a member of the tetronate family of natural products, has garnered interest for its potential biological activities. As with any emerging therapeutic candidate, rigorous and reproducible experimental validation is paramount. This guide provides a framework for the cross-validation of this compound's activity by comparing hypothetical data from different laboratories. The objective is to illustrate the process of data comparison, highlight the importance of standardized protocols, and provide researchers with a template for evaluating novel compounds.
While specific cross-laboratory comparative data for this compound is not yet publicly available, this guide will utilize a hypothetical scenario to demonstrate the essential components of such a comparison. We will posit that two independent laboratories, Lab A and Lab B, have investigated the cytotoxic activity of this compound against the human colorectal cancer cell line, HCT116.
Comparative Analysis of Cytotoxic Activity
A fundamental aspect of cross-validating a compound's activity is the comparison of quantitative data generated under similar experimental conditions. In this hypothetical case, both Lab A and Lab B have determined the half-maximal inhibitory concentration (IC50) of this compound in HCT116 cells.
Table 1: Hypothetical IC50 Values for this compound against HCT116 Cells
| Laboratory | IC50 (µM) | Standard Deviation (µM) | Assay Method |
| Lab A | 12.5 | ± 1.8 | MTT Assay |
| Lab B | 15.2 | ± 2.1 | XTT Assay |
This table provides a clear and concise summary of the findings from both labs, allowing for a direct comparison of the compound's potency. The slight variation in IC50 values could be attributed to minor differences in experimental protocols, cell passage number, or the specific viability assay used.
Detailed Experimental Protocols
To facilitate accurate comparison and replication of results, detailed experimental protocols are essential. The following are hypothetical protocols for the cytotoxicity assays performed by Lab A and Lab B.
Lab A: MTT Assay Protocol
-
Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.1%.
-
Incubation: Cells were treated with the compound for 48 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value was calculated using a non-linear regression analysis of the dose-response curve.
Lab B: XTT Assay Protocol
-
Cell Culture: HCT116 cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Cell Seeding: 100 µL of a cell suspension containing 5 x 10³ cells was added to each well of a 96-well plate and incubated for 24 hours.
-
Compound Treatment: A stock solution of this compound in ethanol (B145695) was serially diluted in culture medium to achieve the desired concentrations. The final ethanol concentration was kept below 0.5%.
-
Incubation: Cells were exposed to the compound for 48 hours.
-
XTT Labeling: 50 µL of the XTT labeling mixture (containing XTT and an electron-coupling reagent) was added to each well.
-
Incubation: The plate was incubated for 4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the formazan product was measured at 450 nm with a reference wavelength of 650 nm.
-
Data Analysis: IC50 values were determined by plotting the percentage of cell viability against the compound concentration.
Hypothetical Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to investigate its impact on cellular signaling pathways. Based on the activities of other tetronate compounds, we can hypothesize that this compound may interfere with a pro-survival signaling cascade, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Comparative Bioactivity Analysis: Dihydrotrichotetronine and its Synthetic Analogs
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of dihydrotrichotetronine and its synthetic analogs. At present, there is no publicly available data detailing the bioactivity of this compound, nor are there reports on the synthesis and biological evaluation of any corresponding synthetic derivatives.
Initial searches for "this compound" did not yield any specific compounds. Subsequent investigation into the related compound "trichotetronine" identified a PubChem entry with the molecular formula C₂₈H₃₂O₈. However, this database entry lacks any associated bioactivity data or references to scientific studies that have investigated its biological effects.
Consequently, a direct comparison of the bioactivity of this compound with synthetic analogs cannot be performed. The fundamental data required for such a comparison, including quantitative measures of activity (e.g., IC₅₀ or EC₅₀ values), detailed experimental protocols, and elucidated mechanisms of action, are not available in the current body of scientific literature.
This absence of information precludes the creation of the requested data tables and diagrams. For a meaningful comparison to be made, foundational research would first need to be conducted to:
-
Isolate or synthesize and characterize this compound.
-
Design and synthesize a series of structural analogs.
-
Screen both the parent compound and its analogs for biological activity in relevant assays.
-
Determine the mechanism(s) of action for any active compounds.
Without such primary research, any discussion of the comparative bioactivity of this compound and its synthetic analogs would be purely speculative. Researchers, scientists, and drug development professionals interested in this class of compounds are encouraged to initiate exploratory studies to establish these foundational datasets.
A Comparative Guide to the Synthesis and Biological Activity of Tetronic Acid Derivatives
Disclaimer: Initial searches for "Dihydrotrichotetronine" did not yield any published experimental data. This guide therefore focuses on the broader, well-documented class of related compounds known as tetronic acids and their derivatives, for which a significant body of scientific literature is available.
This guide provides a comparative overview of synthetic methodologies for tetronic acid derivatives and summarizes their diverse biological activities. The information is intended for researchers, scientists, and drug development professionals interested in this versatile class of bioactive compounds.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and biological evaluation of various tetronic acid derivatives, providing a basis for comparison between different approaches and compound activities.
Table 1: Comparison of Synthetic Methodologies for the Tetronic Acid Core
| Methodology | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages |
| Dieckmann Cyclization | α-Hydroxy esters and malonates or β-keto esters | Strong base (e.g., NaH, KOtBu) in an aprotic solvent.[1] | Well-established, versatile for various substitutions. | Requires strong bases, may not be suitable for sensitive functional groups. |
| Multicomponent Reactions (MCRs) | Aldehydes, tetronic acid, and a nitrogen source (e.g., uracil) | Often catalyzed by an acid or base, can be performed in green solvents like water.[2] | High atom economy, operational simplicity, and can generate diverse structures in a single step.[2] | Scope of reaction can be limited by the compatibility of the multiple starting materials. |
| Functionalization of Preformed Tetronic Acid | Tetronic acid | Varies (e.g., alkyl halides for C-alkylation, aldehydes for Knoevenagel condensation).[3] | Allows for late-stage diversification of the tetronic acid scaffold. | Requires the initial synthesis of the tetronic acid core. |
| Tandem Wittig-Claisen Rearrangement | Allylic esters of α-hydroxy acids and keteneylidenetriphenylphosphorane | One-pot reaction, often proceeds at room temperature.[1] | Provides access to 3-allyl tetronic acids.[1] | Limited to the synthesis of allyl-substituted derivatives. |
Table 2: Biological Activities of Selected Tetronic Acid Derivatives
| Compound | Target/Activity | Quantitative Data (IC₅₀/MIC) | Organism/Cell Line |
| RK-682 | Protein Tyrosine Phosphatase (PTPase) Inhibitor | IC₅₀: 2.0 µM (for VHR), 54 µM (for CD45)[4][5] | Human B cell leukemia (Ball-1)[4] |
| Gregatin A | Antibacterial | Not specified | Gram-positive and Gram-negative bacteria[6] |
| Gregatin B | Antibacterial, Antineoplastic | Not specified | Gram-positive and Gram-negative bacteria, Ehrlich carcinoma (ascitic form)[6] |
| 3-Acyl-5-hydroxymethyl tetronic acids | HIV-1 Protease Inhibitor | IC₅₀ in the 100 µM range | N/A |
| Various 3-acyltetramic acids (related class) | Anticancer | Varies | A-549 (lung), HeLa (cervix), K-562 (leukemia)[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.
1. Synthesis of a 3-Acyl-5-substituted Tetronic Acid via Dieckmann Cyclization
This protocol is a representative example for the synthesis of the tetronic acid core, a common structural motif in many bioactive natural products.[1]
Materials:
-
(S)-Lactic acid
-
Ethyl malonyl chloride
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acylation: To a solution of (S)-lactic acid in anhydrous THF, add ethyl malonyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in anhydrous THF and add a solution of TBAF in THF dropwise. Stir the reaction at room temperature for 4 hours.
-
Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography to yield the desired 3-acyl-5-substituted tetronic acid.
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (tetronic acid derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
General Synthetic Workflow for Tetronic Acid Derivatives
The following diagram illustrates a generalized workflow for the synthesis and diversification of the tetronic acid scaffold.
Caption: A general workflow for the synthesis and evaluation of tetronic acid derivatives.
Signaling Pathway Inhibition by RK-682
The diagram below depicts the inhibition of a protein tyrosine phosphatase (PTPase) signaling pathway by the tetronic acid derivative RK-682.
Caption: Inhibition of PTPase-mediated dephosphorylation by RK-682.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Quest for Dihydrotrichotetronine's Binding Affinity: A Methodological Guide
For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound is a cornerstone of assessing its therapeutic potential. This guide addresses the topic of Dihydrotrichotetronine's binding affinity. However, a comprehensive search of publicly available scientific literature and databases reveals a significant gap: there is currently no published experimental data on the binding affinity or specific biological targets of this compound or its parent compound, Trichotetronine.
While PubChem provides computed physical and chemical properties for Trichotetronine, this information does not extend to experimentally determined biological interactions. Broader inquiries into the family of fungal tetronates and tetronic acid-containing natural products indicate a wide range of biological activities, but specific, quantitative binding affinity data that would allow for a direct comparison remains elusive.[1][2][3][4][5][6]
In light of this absence of specific data for this compound, this guide will instead provide a detailed overview of the established experimental protocols and methodologies used to determine the binding affinity of novel compounds. This information is intended to be a valuable resource for researchers embarking on the characterization of new chemical entities.
Determining Binding Affinity: A General Overview
Binding affinity is the measure of the strength of the interaction between a ligand (e.g., a drug candidate like this compound) and its biological target (e.g., a protein or nucleic acid). It is typically expressed as the dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity.
Key Experimental Protocols
Several robust methods are employed to quantify binding affinity. The choice of method often depends on the nature of the interacting molecules, the required throughput, and the specific information sought (e.g., kinetics, thermodynamics).
Table 1: Comparison of Common Binding Affinity Assays
| Method | Principle | Advantages | Disadvantages | Typical Kd Range |
| Surface Plasmon Resonance (SPR) | Immobilized target protein on a sensor chip interacts with the analyte in solution, causing a change in the refractive index that is proportional to binding. | Real-time, label-free, provides kinetic data (kon, koff). | Requires specialized equipment, protein immobilization can affect activity. | mM to pM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to its target. | Label-free, provides thermodynamic data (enthalpy, entropy), determines stoichiometry. | Requires large amounts of pure sample, lower throughput. | mM to nM |
| Biolayer Interferometry (BLI) | Similar to SPR, measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind. | Real-time, label-free, high throughput, compatible with crude samples. | Less sensitive than SPR for small molecules. | mM to pM |
| Radioligand Binding Assay | A radiolabeled ligand competes with an unlabeled test compound for binding to a target. | High sensitivity, well-established for receptor studies. | Requires handling of radioactive materials, endpoint assay. | nM to pM |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger target molecule. | Homogeneous assay, high throughput. | Requires a fluorescent label, potential for interference from fluorescent compounds. | nM to µM |
Detailed Methodologies
Surface Plasmon Resonance (SPR):
-
Immobilization: The target protein is covalently attached to the surface of a sensor chip.
-
Injection: A solution containing the ligand (analyte) is flowed over the sensor surface.
-
Association: The ligand binds to the immobilized target, causing an increase in the SPR signal.
-
Dissociation: A buffer solution is flowed over the surface, and the dissociation of the ligand is monitored as a decrease in the SPR signal.
-
Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a binding model. The Kd is then calculated as koff/kon.
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the ligand is loaded into a syringe.
-
Titration: The ligand is injected in small aliquots into the sample cell.
-
Heat Measurement: The heat released or absorbed during the binding event is measured for each injection.
-
Data Analysis: The resulting titration curve is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Visualizing the Workflow and Potential Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for determining binding affinity and a hypothetical signaling pathway that a compound like this compound might modulate, based on the known activities of other tetronate natural products.
Caption: Experimental workflow for determining binding affinity.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
While a direct comparative analysis of this compound's binding affinity is not currently possible due to a lack of available data, the methodologies outlined in this guide provide a robust framework for its future characterization. The diverse biological activities observed in the broader class of tetronate natural products suggest that this compound and related compounds could be of significant interest. Further research to synthesize and experimentally evaluate these molecules is necessary to elucidate their biological targets and therapeutic potential.
References
- 1. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 2. Recent advances in the field of bioactive tetronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of Dihydrotrichotetronine
Immediate Safety Notice: Information regarding the specific chemical "Dihydrotrichotetronine" is not available in public safety databases. Therefore, this compound must be handled as a substance with unknown toxicity and potential hazards. The following disposal procedures are based on established best practices for managing unknown or novel chemical compounds in a laboratory setting. Direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for the final disposal of this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Assume the substance is hazardous to ensure the highest level of safety.
Hazard Assessment and Initial Precautions
Given the unknown nature of this compound, it must be treated as a hazardous substance. Assume it may be toxic, flammable, reactive, and/or an environmental hazard.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
-
Ventilation: Handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.
Chemical Waste Segregation and Storage
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Collect this compound waste in a dedicated, leak-proof container that is chemically compatible with the substance.
-
Avoid Mixing: Do not mix this compound waste with any other chemical waste streams, especially solvents, acids, or bases, unless its reactivity is known.[1]
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general work areas and incompatible materials. The container must be kept closed except when adding waste.[3]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure safe and compliant disposal:
-
Containerization: Carefully transfer waste this compound into a designated hazardous waste container. Ensure the container is in good condition and has a secure, screw-top cap.[1][3] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[1]
-
Labeling: The waste container must be clearly labeled.[2][4] The label must include:
-
The full chemical name: "This compound ".
-
The statement: "Caution: Substance of Unknown Toxicity ".
-
An indication of the potential hazards (e.g., "Potentially Toxic," "Handle with Caution").[2]
-
The date when waste was first added to the container (accumulation start date).
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[3]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for waste pickup. Provide them with all available information about the compound, including its presumed chemical class if known. EHS professionals are trained to manage and dispose of unknown or hazardous chemicals in compliance with federal, state, and local regulations.[5][6][7]
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation. This documentation is crucial for regulatory compliance and for the waste disposal vendor.
Crucial Do Nots:
-
DO NOT dispose of this compound down the drain.[8]
-
DO NOT discard it in the regular trash.[6]
-
DO NOT attempt to neutralize the chemical without a full understanding of its reactive properties.
Data Presentation: General Chemical Waste Profile
While specific quantitative data for this compound is unavailable, the table below outlines the critical information that researchers should seek when profiling a chemical for disposal. This serves as a template for the types of data required by EHS and waste disposal vendors.
| Parameter | Information to Provide (Treat as Unknown if Data is Unavailable) |
| Physical State | Solid, Liquid, Gas |
| pH | Acidic, Neutral, Basic (if in solution) |
| Primary Hazard Class | Unknown (Assume Toxic, Flammable, and/or Reactive) |
| Potential Reactivity | Note any known incompatibilities (e.g., with acids, bases, oxidizers).[1] |
| Solvents Present | List any solvents mixed with the waste, including water. |
| Container Type | e.g., Glass Bottle, Polyethylene Carboy |
| Quantity | Estimated volume (Liters) or mass (grams) |
Mandatory Visualizations
Experimental Workflow for Disposal of an Unknown Chemical
Caption: Workflow for the safe disposal of unknown or hazardous chemical waste.
Logical Relationship for Waste Segregation
Caption: Segregation principle for storing this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Dihydrotrichotetronine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Dihydrotrichotetronine. Given the potent biological activity of trichothecene (B1219388) mycotoxins, a class to which this compound belongs, stringent adherence to these protocols is paramount to ensure personnel safety and prevent environmental contamination.
Immediate Safety and Personal Protective Equipment (PPE)
As a trichothecene mycotoxin, this compound is a potent inhibitor of protein synthesis and should be handled with extreme caution.[1] Direct contact can cause skin irritation, and inhalation or ingestion can lead to systemic toxicity.[1] There is no specific antidote for trichothecene poisoning; treatment is primarily supportive.[1][2]
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles should always be worn. A full-face shield is required when handling larger quantities or if there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile gloves is recommended. Inspect gloves for any signs of degradation or puncture before and during use. |
| Body Protection | Disposable Lab Coat or Gown | A disposable, solid-front gown with tight-fitting cuffs is essential to prevent skin contact. |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 or higher-rated respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation. All handling of the solid compound should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet. |
Operational Plan: Safe Handling and Storage
Proper operational procedures are critical for minimizing the risk of exposure to this compound.
Engineering Controls:
-
All manipulations, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Procedural Controls:
-
Develop and strictly follow a standard operating procedure (SOP) for all work involving this compound.
-
Work with the smallest quantities of the compound necessary for the experiment.
-
When handling the solid form, use tools such as spatulas and weighing paper, and dispose of them as contaminated waste immediately after use.
-
For solutions, use positive displacement pipettes or syringes with safety needles to avoid aerosol generation.
-
Clearly label all containers with the compound's name, concentration, date of preparation, and appropriate hazard warnings.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The primary container should be tightly sealed and placed within a clearly labeled, durable, and sealed secondary container.
-
Access to the storage area should be restricted to authorized personnel only.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, disposable lab coats, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Aqueous solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Organic solvent waste should be collected separately in an appropriate, compatible container. Do not dispose of down the drain. |
| Sharps | Contaminated needles and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as containing this compound waste. |
| Decontamination | Work surfaces and equipment should be decontaminated using a freshly prepared solution of 1% sodium hypochlorite (B82951) followed by a rinse with 70% ethanol.[1] Allow for a contact time of at least 15-30 minutes before wiping clean. All decontamination materials must be disposed of as hazardous waste. |
| Container Disposal | Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous waste. |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is a common method to assess the cytotoxic effects of a compound on cultured cells.[3][4][5][6]
Materials:
-
Target cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vitro Translation Assay
This assay is used to directly measure the inhibitory effect of this compound on protein synthesis.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit
-
Reporter mRNA (e.g., luciferase mRNA)
-
Amino acid mixture (containing a labeled amino acid like 35S-methionine)
-
This compound stock solution
-
Nuclease-free water
-
Scintillation counter or appropriate detection system for the labeled amino acid
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the rabbit reticulocyte lysate or wheat germ extract, the amino acid mixture, and the reporter mRNA according to the kit manufacturer's instructions.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (a known protein synthesis inhibitor like cycloheximide) and a negative control (vehicle solvent).
-
Incubation: Incubate the reactions at the recommended temperature (usually 30-37°C) for a specified time (e.g., 60-90 minutes).
-
Measurement of Protein Synthesis: Stop the reaction and measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the proteins, collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, the activity of the reporter protein (e.g., luciferase) can be measured.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the negative control.
Visualizations
References
- 1. Trichothecene - Wikipedia [en.wikipedia.org]
- 2. Trichothecene Mycotoxin [dph.illinois.gov]
- 3. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
